XP-524
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H28N6O3S |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
N-[1-(1,1-dipyridin-2-ylethyl)-6-(1-methyl-7-oxo-6H-pyrrolo[2,3-c]pyridin-3-yl)indol-4-yl]ethanesulfonamide |
InChI |
InChI=1S/C30H28N6O3S/c1-4-40(38,39)34-24-17-20(23-19-35(3)28-21(23)11-15-33-29(28)37)18-25-22(24)12-16-36(25)30(2,26-9-5-7-13-31-26)27-10-6-8-14-32-27/h5-19,34H,4H2,1-3H3,(H,33,37) |
InChI Key |
LMLIBNUOIWAJFC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=C2C=CN(C2=CC(=C1)C3=CN(C4=C3C=CNC4=O)C)C(C)(C5=CC=CC=N5)C6=CC=CC=N6 |
Origin of Product |
United States |
Foundational & Exploratory
XP-524 in Pancreatic Cancer: A Technical Overview of its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of XP-524, a novel dual-specificity inhibitor of the bromodomain and extraterminal domain (BET) protein BRD4 and the histone acetyltransferase EP300/CBP, in the context of pancreatic ductal adenocarcinoma (PDAC). This document is intended for researchers, scientists, and drug development professionals interested in the molecular underpinnings of this promising therapeutic agent.
Core Mechanism: Dual Inhibition of BET and EP300
This compound represents a significant advancement in epigenetic modulation for cancer therapy. Unlike conventional BET inhibitors, this compound simultaneously targets two critical and cooperative nodes in oncogenic gene regulation: BRD4, a key "reader" of acetylated histone marks, and EP300/CBP, a primary "writer" of these marks. This dual inhibition leads to a more profound and sustained disruption of aberrant transcriptional programs that drive pancreatic cancer growth and immune evasion.[1][2][3][4]
The core mechanism of this compound involves the disruption of the protein-protein interaction between EP300 and BRD4, which is crucial for maintaining chromatin structure and active transcription. By inhibiting both components, this compound effectively "erases" the oncogenic transcriptional signature of pancreatic cancer cells, a strategy that has shown superior potency compared to single-agent BET inhibition.
Signaling Pathway: Repression of Oncogenic KRAS
A cornerstone of this compound's anti-tumor activity in pancreatic cancer is its ability to epigenetically silence the master oncogene, KRAS. More than 90% of PDAC cases are driven by activating mutations in KRAS, which leads to constitutive activation of downstream pro-proliferative and survival pathways, most notably the MAPK/ERK pathway. This compound treatment results in a significant reduction in KRAS mRNA and protein expression, leading to decreased phosphorylation and activation of its downstream effector, ERK. This targeted repression of the central driver of PDAC offers a powerful therapeutic strategy, particularly in overcoming resistance to direct KRAS inhibitors.
References
Dual BET and EP300 Inhibition by XP-524: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of XP-524, a novel small molecule inhibitor targeting both the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, and the histone acetyltransferase EP300. By engaging these two critical epigenetic regulators, this compound demonstrates a potent anti-tumor effect, particularly in preclinical models of pancreatic ductal adenocarcinoma (PDAC). This document details the mechanism of action, quantitative data from key experiments, and comprehensive experimental protocols to facilitate further research and development.
Core Mechanism of Action
This compound exerts its anti-cancer effects through the dual inhibition of two key epigenetic regulators: the BET protein BRD4 and the histone acetyltransferase EP300. These proteins play crucial roles in regulating gene expression, and their dysregulation is a hallmark of many cancers.
-
BET Inhibition: BET proteins, particularly BRD4, are "readers" of the epigenetic code. They recognize and bind to acetylated lysine residues on histone tails, recruiting the transcriptional machinery to promoters and enhancers of target genes. Many of these target genes are critical for cancer cell proliferation and survival, including the oncogene KRAS. By competitively binding to the bromodomains of BRD4, this compound displaces it from chromatin, thereby downregulating the expression of these oncogenic drivers.[1][2]
-
EP300 Inhibition: EP300 (also known as p300) is a histone acetyltransferase (HAT) that acts as a "writer" of the epigenetic code. It catalyzes the acetylation of histone proteins, creating the binding sites that BET proteins recognize. By inhibiting the catalytic activity of EP300, this compound reduces the levels of histone acetylation, further preventing the recruitment of BRD4 and other transcriptional co-activators to oncogenic gene loci.[1][2]
The dual inhibition of both a key epigenetic "reader" and "writer" by this compound results in a more profound and sustained suppression of oncogenic transcription than inhibition of either target alone. This synergistic action is central to the enhanced potency and efficacy of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and relevant comparative compounds from preclinical studies.
Table 1: In Vitro Potency of this compound and JQ-1
| Compound | Target | IC50 (nM) |
| This compound | BRD4-BD1 | 5.8 |
| BRD4-BD2 | 1.5 | |
| JQ-1 | BRD4-BD1 | 200 |
| BRD4-BD2 | 114 |
Data from Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays.[2]
Table 2: In Vivo Efficacy of this compound in a KPC Mouse Model of Pancreatic Cancer
| Treatment Group | Dosing Regimen | Median Survival (days post-enrollment) |
| Vehicle (PBS) | Daily IP injection | 43 |
| This compound | 5 mg/kg, daily IP injection | 108 |
| This compound + anti-PD-1 antibody | 5 mg/kg this compound daily IP + anti-PD-1 bi-weekly | >150 (study ongoing at time of publication) |
KPC (Pdx1-Cre; LSL-KrasG12D/+; LSL-Trp53R172H/+) mice were used as a model of advanced pancreatic ductal adenocarcinoma.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is a representative method for assessing the in vitro potency of compounds like this compound in inhibiting the interaction between BRD4 bromodomains and acetylated histone peptides.
Materials:
-
Recombinant human BRD4-BD1 and BRD4-BD2 proteins (with a His-tag)
-
Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)
-
Europium-labeled anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated APC (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well low-volume black plates
-
Test compounds (e.g., this compound, JQ-1) serially diluted in DMSO
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of BRD4 protein and Europium-labeled anti-His antibody in assay buffer.
-
Prepare a 2X solution of biotinylated H4K12ac peptide and Streptavidin-APC in assay buffer.
-
-
Compound Dispensing:
-
Dispense 100 nL of serially diluted test compounds into the wells of a 384-well plate.
-
-
Reagent Addition:
-
Add 5 µL of the 2X BRD4/anti-His antibody solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X H4K12ac peptide/Streptavidin-APC solution to each well.
-
-
Incubation:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Pancreatic Cancer Mouse Model Study
This protocol outlines a typical in vivo efficacy study using the KPC genetically engineered mouse model of pancreatic cancer.
Animal Model:
-
KPC (Pdx1-Cre; LSL-KrasG12D/+; LSL-Trp53R172H/+) mice, which spontaneously develop pancreatic tumors that closely mimic human PDAC.
Materials:
-
This compound
-
Vehicle control (e.g., PBS)
-
Anti-PD-1 antibody (for combination studies)
-
Sterile syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Animal Acclimation and Tumor Monitoring:
-
House KPC mice in a specific pathogen-free facility.
-
Monitor tumor development by ultrasound imaging starting at approximately 8-10 weeks of age.
-
-
Treatment Initiation:
-
Once tumors are established (e.g., at 15 weeks of age), randomize mice into treatment groups.
-
-
Drug Administration:
-
Administer this compound (5 mg/kg) or vehicle via daily intraperitoneal injections.
-
For combination studies, administer anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal injection twice a week.
-
-
Monitoring:
-
Monitor animal health and body weight regularly.
-
Continue to monitor tumor growth via ultrasound.
-
-
Endpoint:
-
The primary endpoint is overall survival.
-
Secondary endpoints can include tumor growth inhibition, analysis of the tumor microenvironment by immunohistochemistry or flow cytometry, and assessment of target engagement in tumor tissue.
-
RNA Sequencing of Treated Pancreatic Cancer Cells
This protocol describes a general workflow for analyzing the transcriptomic changes induced by this compound in a pancreatic cancer cell line.
Cell Line:
-
Panc1 human pancreatic cancer cells
Materials:
-
Panc1 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound, JQ-1, SGC-CBP30 (for comparison)
-
DMSO (vehicle control)
-
RNA extraction kit (e.g., RNeasy Plus Mini Kit)
Procedure:
-
Cell Culture and Treatment:
-
Culture Panc1 cells in standard conditions.
-
Treat cells with 1 µM of this compound, JQ-1, SGC-CBP30, or DMSO vehicle for 24 hours.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to a reference genome (e.g., human GRCh38).
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes up- or down-regulated by this compound treatment compared to controls.
-
Conduct pathway analysis to identify the biological processes affected by this compound.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Signaling Pathway of BET and EP300 Inhibition by this compound
Caption: Dual inhibition of EP300 and BRD4 by this compound disrupts oncogene transcription.
Experimental Workflow for Evaluating this compound
References
The Dual BET/EP300 Inhibitor XP-524: A Technical Guide to its Impact on the KRAS Signaling Pathway
For Immediate Release
This technical guide provides an in-depth analysis of the investigational molecule XP-524 and its mechanism of action targeting the KRAS signaling pathway, a critical driver in many forms of cancer. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of oncology and precision medicine.
Executive Summary
This compound is a novel small molecule characterized as a dual inhibitor of Bromodomain and Extra-Terminal motif (BET) proteins and the histone acetyltransferase EP300.[1][2][3][4] Research has demonstrated that this compound exerts its anticancer effects, particularly in pancreatic ductal adenocarcinoma (PDAC), through the epigenetic silencing of the oncogenic KRAS signaling pathway.[1] By targeting these epigenetic regulators, this compound effectively downregulates KRAS expression and disrupts its downstream pro-proliferative signaling cascades. This guide will detail the mechanism of action, present available quantitative data, outline key experimental methodologies, and visualize the associated biological pathways.
Mechanism of Action: Epigenetic Repression of KRAS
This compound's unique dual-inhibitory function targets two key families of epigenetic regulators:
-
BET Proteins (e.g., BRD4): These proteins are "readers" of the epigenetic code, recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to specific gene loci.
-
EP300/CBP: This family of histone acetyltransferases (HATs) "writes" the epigenetic code by adding acetyl groups to histones, generally leading to a more open chromatin structure and increased gene expression.
In KRAS-driven cancers, both BET proteins and EP300/CBP are implicated in maintaining the high levels of KRAS transcription necessary for tumor growth. This compound disrupts this process, leading to a significant reduction in KRAS mRNA and protein levels. This, in turn, attenuates the downstream signaling through critical pathways such as the MAPK/ERK cascade.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Mechanism of this compound in the epigenetic silencing of KRAS.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: In Vitro Cell Growth Inhibition
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| MCF7:CFR | Breast Cancer | 0.9 | Hoechst 33342 dye-based imaging | --INVALID-LINK-- |
| MCF7:TAM1 | Breast Cancer | < 10 | Hoechst 33342 dye-based imaging | --INVALID-LINK-- |
| T47D | Breast Cancer | < 10 | Hoechst 33342 dye-based imaging | --INVALID-LINK-- |
| Panc1 | Pancreatic Cancer | ~1 µM | Cell Growth Kinetics | Principe et al., PNAS (2022) (Note: This is an effective concentration, not a calculated IC50) |
| ASPC1 | Pancreatic Cancer | N/A | Western Blot | Principe et al., PNAS (2022) (Demonstrated reduction in KRAS protein) |
| MiaPaCa2 | Pancreatic Cancer | N/A | Western Blot | Principe et al., PNAS (2022) (Demonstrated reduction in KRAS protein) |
| Capan1 | Pancreatic Cancer | N/A | Western Blot | Principe et al., PNAS (2022) (Demonstrated reduction in KRAS protein) |
Table 2: In Vivo Efficacy in a KPC Mouse Model of Pancreatic Cancer
| Treatment Group | Dosage and Administration | Median Survival (days post-enrollment) | Key Observations | Reference |
| Vehicle Control | DMSO (i.p., daily) | 43 | Uncontrolled tumor growth | Principe et al., PNAS (2022) |
| This compound | 5 mg/kg (i.p., daily) | 108 | Significant delay in mortality, reduced ERK activation, decreased cell proliferation, and increased apoptosis. | Principe et al., PNAS (2022) |
| This compound + anti-PD-1 | 5 mg/kg (i.p., daily) + anti-PD-1 | >150 | Further extension of survival, enhanced T-cell recruitment and activation. | Principe et al., PNAS (2022) |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on the KRAS signaling pathway, based on the study by Principe et al. (2022) and general laboratory practices.
Cell Viability Assay
This protocol is a representative method for assessing the effect of this compound on the viability of pancreatic cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc1, ASPC1, MiaPaCa2, Capan1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be below 0.5%.
-
Include a vehicle control (medium with the same DMSO concentration as the highest this compound concentration) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the drug dilutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Measurement (MTT Assay):
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log-transformed concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
XP-524: A Dual-Inhibitor Strategy for Potentiating Immune Checkpoint Blockade in Pancreatic Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a detailed overview of the preclinical data and mechanism of action for XP-524, a novel dual-specificity inhibitor of Bromodomain and Extra-Terminal motif (BET) proteins and the histone acetyltransferase EP300/CBP. This compound has demonstrated significant single-agent efficacy and the ability to potentiate immune checkpoint inhibition in models of Pancreatic Ductal Adenocarcinoma (PDAC), a malignancy notoriously resistant to immunotherapy.[1][2]
Core Mechanism of Action
This compound is a potent small molecule that functions as a dual inhibitor of the BET protein BRD4 and the histone acetyltransferase EP300/CBP.[3][4] Both proteins are key epigenetic regulators that often cooperate to promote tumorigenesis and are ubiquitously expressed in PDAC tissues.[3] The primary mechanism of this compound involves the epigenetic silencing of the oncogenic driver KRAS, a gene mutated in the vast majority of PDAC cases. By inhibiting BRD4 and EP300, this compound disrupts the transcriptional machinery responsible for KRAS expression, leading to a downstream reduction in MAPK signaling, decreased cell proliferation, and increased apoptosis.
Beyond its direct tumoricidal effects, this compound extensively remodels the tumor microenvironment (TME). Treatment with this compound enhances the presentation of self-peptides on tumor cells and increases the recruitment of cytotoxic T lymphocytes (CTLs) into the tumor. However, these recruited T cells often remain in an exhausted or refractory state, limiting the efficacy of this compound as a monotherapy. This observation provides a strong rationale for its combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies, to reactivate the cytotoxic immune program and achieve a synergistic anti-tumor response.
Quantitative Preclinical Data
The efficacy of this compound has been quantified through various in vitro and in vivo assays, demonstrating its superiority over benchmark BET inhibitors and its synergy with checkpoint blockade.
This compound demonstrates superior potency in inhibiting BRD4's bromodomains (BD1 and BD2) compared to the benchmark BET inhibitor JQ-1, as measured by Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays.
| Compound | Target | IC50 (nM) |
| This compound | BRD4-BD1 | 5.8 |
| This compound | BRD4-BD2 | 1.5 |
| JQ-1 | BRD4-BD1 | 200 |
| JQ-1 | BRD4-BD2 | 114 |
| Table 1: Comparative half-maximal inhibitory concentrations (IC50) of this compound and JQ-1 against BRD4 bromodomains. |
In vivo studies using the KPC transgenic mouse model of advanced PDAC highlight the significant survival benefit of this compound, both as a monotherapy and in combination with an anti-PD-1 antibody.
| Treatment Group | Dosing | Median Survival | Outcome vs. Vehicle |
| Vehicle (PBS) | i.p. daily | 43 days | - |
| This compound | 5 mg/kg; i.p. daily | 108 days | Significantly delayed mortality |
| This compound + Anti-PD-1 | 5 mg/kg; i.p. daily | >108 days | Further extended survival beyond monotherapy |
| Table 2: Survival outcomes in the KPC mouse model of pancreatic cancer. |
The combination of this compound and anti-PD-1 therapy was also shown to enhance cell-mediated cytotoxicity, evidenced by increased expression of perforin-1 in tumor-infiltrating CD8+ T cells.
Key Experimental Protocols
The following sections detail the methodologies used to evaluate the efficacy of this compound in preclinical models.
This protocol describes the methodology for assessing the in vivo efficacy of this compound in combination with immune checkpoint inhibitors in a syngeneic mouse model.
Objective: To determine the anti-tumor efficacy and survival benefit of this compound as a monotherapy and in combination with anti-PD-1 antibodies.
Materials:
-
KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) transgenic mice.
-
This compound (Cat. No.: HY-147008, MedchemExpress) reconstituted in PBS.
-
Anti-mouse PD-1 antibody.
-
Phosphate-Buffered Saline (PBS) as vehicle control.
Procedure:
-
Animal Model: Utilize KPC transgenic mice, which spontaneously develop invasive PDAC that closely mimics the human disease histotype.
-
Study Enrollment: At 15 weeks of age, when mice have developed overt PDAC, enroll them into treatment cohorts.
-
Treatment Groups:
-
Group 1: Vehicle (PBS), administered via daily intraperitoneal (i.p.) injection.
-
Group 2: this compound (5 mg/kg), administered via daily i.p. injection.
-
Group 3: this compound (5 mg/kg, daily i.p.) + Anti-PD-1 antibody (dosage and schedule as per standard protocols).
-
-
Monitoring: Monitor mice daily for signs of morbidity and measure body weight.
-
Primary Endpoint: The primary endpoint is overall survival. Mice are euthanized when they become moribund, and the date is recorded for survival analysis.
-
Tissue Collection: Upon euthanasia, collect pancreas tissues for downstream analysis.
-
Immunohistochemistry (IHC) Analysis:
-
Fix tissues in formalin and embed in paraffin.
-
Perform H&E staining to assess tumor morphology.
-
Perform IHC for CD3 (T-cell surrogate), PD-1 (exhaustion marker), and perforin-1 (cytotoxicity marker) to characterize the immune infiltrate.
-
This protocol describes the methodology for determining the in vitro potency of this compound against its targets.
Objective: To quantify the IC50 of this compound for the BRD4-BD1 and BRD4-BD2 bromodomains.
Materials:
-
Recombinant BRD4-BD1 and BRD4-BD2 proteins.
-
Biotinylated histone peptides (ligands for BRD4).
-
Europium-labeled anti-tag antibody (e.g., anti-GST).
-
Streptavidin-conjugated fluorophore (e.g., APC).
-
This compound and JQ-1 compounds in serial dilutions.
-
Assay buffer and 384-well plates.
Procedure:
-
Compound Plating: Dispense serial dilutions of this compound, JQ-1, and DMSO (vehicle control) into a 384-well assay plate.
-
Protein-Ligand Mixture: Prepare a mixture containing the recombinant BRD4 bromodomain protein and the biotinylated histone peptide ligand in assay buffer.
-
Incubation: Add the protein-ligand mixture to the assay plate and incubate to allow for compound binding to the bromodomain.
-
Detection Reagents: Prepare a mixture of the Europium-labeled antibody and the streptavidin-conjugated fluorophore.
-
Detection Incubation: Add the detection reagent mixture to the plate and incubate in the dark to allow for the formation of the FRET complex.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
Normalize the data to vehicle (100% activity) and high-concentration inhibitor (0% activity) controls.
-
Plot the normalized response against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Conclusion and Future Directions
The preclinical data strongly support this compound as a promising therapeutic agent for PDAC. Its unique dual-inhibitory mechanism effectively targets the core oncogenic driver KRAS while simultaneously reprogramming the tumor microenvironment to be more susceptible to immune attack. The synergy observed when combining this compound with anti-PD-1 therapy provides a compelling rationale for clinical investigation. Pending a comprehensive safety and toxicology evaluation, the combination of this compound and immune checkpoint inhibition warrants further exploration as a novel treatment strategy for patients with advanced pancreatic cancer.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Oncogenic Duo: A Technical Guide to the Roles of BRD4 and EP300 in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by aggressive tumor growth, profound therapeutic resistance, and a dismal prognosis. The epigenetic landscape of PDAC is increasingly recognized as a critical driver of its pathogenesis, offering novel therapeutic avenues. This technical guide provides an in-depth examination of two pivotal epigenetic regulators, Bromodomain-containing protein 4 (BRD4) and the histone acetyltransferase p300 (EP300), and their collaborative role in promoting pancreatic tumorigenesis. We synthesize preclinical data on their expression, interaction, and downstream signaling pathways. Furthermore, this guide details the methodologies of key experimental techniques and presents quantitative data on the efficacy of targeted inhibitors, offering a comprehensive resource for researchers and drug development professionals in the field.
Introduction: The Epigenetic Underpinnings of Pancreatic Cancer
Pancreatic cancer is characterized by extensive dysregulation of the epigenome, which contributes to its aggressive phenotype and resistance to conventional therapies. Unlike genetic mutations, epigenetic modifications are reversible, making the proteins that write, read, and erase these marks attractive therapeutic targets. Among these, BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, and EP300, a histone acetyltransferase, have emerged as key players in PDAC. Both proteins are ubiquitously expressed in PDAC tissues and cooperate to enhance tumorigenesis[1][2]. This guide will elucidate the individual and synergistic functions of BRD4 and EP300 in pancreatic cancer, explore their downstream effector pathways, and discuss the therapeutic potential of their inhibition.
BRD4: A Master Transcriptional Regulator in Pancreatic Cancer
BRD4 functions as an epigenetic "reader" by recognizing and binding to acetylated lysine residues on histone and non-histone proteins, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers.
Upregulation and Prognostic Significance
BRD4 is significantly upregulated in pancreatic ductal adenocarcinoma (PDAC) cell lines and patient tissues compared to normal pancreatic duct epithelial cells and adjacent nonmalignant tissues[3][4][5]. This overexpression is associated with enhanced tumor cell proliferation and viability, both in vitro and in vivo. High BRD4 expression has also been linked to chemoresistance, particularly to the standard-of-care agent gemcitabine.
Downstream Targets and Signaling Pathways
BRD4 exerts its oncogenic functions in pancreatic cancer by regulating a host of downstream target genes and signaling pathways critical for tumor growth and survival.
-
c-MYC: A canonical target of BRD4, the oncoprotein c-MYC is a key driver of cell proliferation and metabolism. BRD4 directly binds to the promoter of the MYC gene, and inhibition of BRD4 leads to a significant downregulation of c-MYC expression in some pancreatic cancer cell lines.
-
Sonic Hedgehog (Shh) Pathway: BRD4 has been shown to activate members of the Shh signaling pathway in a ligand-independent manner in PDAC cells. Knockdown of BRD4 leads to decreased expression of Shh pathway components, including SHH, PTCH1, and GLI1.
-
KRAS Signaling: The vast majority of pancreatic cancers harbor activating mutations in the KRAS oncogene. Recent evidence indicates that concomitant inhibition of BRD4 and EP300 can impede KRAS transcription and restrain its downstream signaling pathways, such as the MEK/ERK pathway.
-
HMGA2: High mobility group AT-hook 2 (HMGA2) is an architectural protein that modulates chromatin state and contributes to chemoresistance. BRD4 regulates HMGA2 expression, and there is a statistically significant correlation between BRD4 and HMGA2 levels in human PDAC tumors.
-
HNF1A: Hepatocyte nuclear factor 1A (HNF1A) has been identified as a novel driver of tumorigenesis in PDAC. HNF1A is a direct target of BRD4, and its expression is highly sensitive to BET inhibitors.
dot graph "BRD4_Signaling_Pathways" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes BRD4 [label="BRD4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cMYC [label="c-MYC", fillcolor="#FBBC05"]; Shh [label="Shh Pathway\n(SHH, PTCH1, GLI1)", fillcolor="#FBBC05"]; KRAS [label="KRAS Signaling\n(MEK/ERK)", fillcolor="#FBBC05"]; HMGA2 [label="HMGA2", fillcolor="#FBBC05"]; HNF1A [label="HNF1A", fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chemoresistance [label="Chemoresistance", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tumorigenesis [label="Tumorigenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges BRD4 -> cMYC; BRD4 -> Shh; BRD4 -> KRAS; BRD4 -> HMGA2; BRD4 -> HNF1A; cMYC -> Proliferation; Shh -> Proliferation; KRAS -> Proliferation; HMGA2 -> Chemoresistance; HNF1A -> Tumorigenesis; } BRD4-regulated oncogenic pathways in pancreatic cancer.
EP300: A Histone Acetyltransferase with a Complex Role
EP300 (also known as p300) is a histone acetyltransferase that plays a crucial role in regulating gene expression by acetylating histones and other transcription factors. Its role in pancreatic cancer is multifaceted, with evidence suggesting both oncogenic and tumor-suppressive functions depending on the cellular context.
Expression and Dual Functionality
EP300 is ubiquitously expressed in pancreatic cancer tissues and cell lines. While some studies point to its role in promoting tumor growth and chemoresistance, others suggest it can act as a metastasis suppressor. For instance, decreased EP300 expression, potentially through upregulation of targeting microRNAs, has been observed in highly metastatic PDAC cell lines. Conversely, EP300 can also promote ferroptosis, a form of iron-dependent cell death, in pancreatic cancer cells through the acetylation of HSPA5.
Key Signaling Interactions
EP300's influence on pancreatic cancer progression is mediated through its interaction with and modulation of various signaling pathways.
-
Wnt/β-catenin Pathway: In the context of RNF43-mutant pancreatic cancers, which are dependent on Wnt signaling, loss of EP300 has been shown to confer resistance to Wnt inhibitors. This is achieved by the downregulation of GATA6, leading to a transition from a classical to a more aggressive basal-like subtype of pancreatic cancer.
-
GATA6 Axis: EP300 directly regulates the transcription of the transcription factor GATA6. The EP300/GATA6 axis is critical for maintaining the differentiated state of pancreatic cancer cells, and its disruption leads to a more aggressive, undifferentiated phenotype.
-
E2F1-VMP1 Pathway: In response to gemcitabine-induced DNA damage, EP300 acts as a co-activator for the transcription factor E2F1, leading to the upregulation of Vacuole Membrane Protein 1 (VMP1) and subsequent autophagy, which can contribute to chemoresistance.
dot graph "EP300_Signaling_Pathways" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes EP300 [label="EP300", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GATA6 [label="GATA6", fillcolor="#FBBC05"]; HSPA5 [label="HSPA5", fillcolor="#FBBC05"]; E2F1 [label="E2F1", fillcolor="#FBBC05"]; Wnt_Dependency [label="Wnt Dependency", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Differentiation [label="Cell Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ferroptosis [label="Ferroptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy\n(Chemoresistance)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EP300 -> GATA6; EP300 -> HSPA5 [label="acetylates"]; EP300 -> E2F1 [label="co-activates"]; GATA6 -> Differentiation; GATA6 -> Wnt_Dependency; HSPA5 -> Ferroptosis; E2F1 -> Autophagy; } EP300-mediated signaling pathways in pancreatic cancer.
The BRD4-EP300 Interplay: A Synergistic Oncogenic Axis
BRD4 and EP300 often cooperate to drive oncogenic gene expression programs in pancreatic cancer. This interplay is highlighted by their co-localization at enhancer regions and their synergistic role in activating key oncogenes. The development of dual inhibitors targeting both BRD4 and EP300 has underscored the therapeutic potential of disrupting this partnership.
The dual BET/EP300 inhibitor XP-524 has demonstrated superior potency and tumoricidal activity compared to single-agent BET inhibitors like JQ-1 in preclinical models of pancreatic cancer. This enhanced efficacy is attributed, in part, to the epigenetic silencing of oncogenic KRAS. Furthermore, dual inhibition can reprogram the tumor microenvironment, sensitizing pancreatic tumors to immune checkpoint inhibition.
dot graph "BRD4_EP300_Interaction" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes BRD4 [label="BRD4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EP300 [label="EP300", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KRAS [label="KRAS Transcription", fillcolor="#FBBC05"]; Oncogenic_Programs [label="Oncogenic Gene\nExpression", fillcolor="#FBBC05"]; Tumor_Growth [label="Tumor Growth and\nSurvival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges BRD4 -> Oncogenic_Programs; EP300 -> Oncogenic_Programs; BRD4 -> KRAS; EP300 -> KRAS; Oncogenic_Programs -> Tumor_Growth; KRAS -> Tumor_Growth;
// Invisible edge for layout {rank=same; BRD4; EP300;} } Synergistic action of BRD4 and EP300 in pancreatic cancer.
Data Presentation: Quantitative Analysis of Inhibitor Efficacy
The following tables summarize key quantitative data from preclinical studies on the effects of BRD4 and EP300 inhibitors in pancreatic cancer cell lines.
Table 1: IC50 Values of BRD4 and Dual BRD4/EP300 Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| JQ1 | Panc-1 | 2.3 ± 0.8 | |
| JQ1 | MiaPaCa-2 | ~5.0 | |
| JQ1 | BxPC-3 | 3.5 | |
| I-BET762 | Panc-1 | Varies | |
| I-BET762 | MiaPaCa-2 | Varies | |
| This compound | Panc-1 | < 1.0 | |
| CFT-2718 | Pancreatic Cancer Models | > 1.0 (higher than in SCLC) |
Table 2: Gene Expression Changes Upon BRD4/EP300 Inhibition
| Inhibitor | Cell Line | Target Gene | Fold Change (mRNA) | Reference |
| JQ1 | Panc-1 | c-MYC | No significant change | |
| JQ1 | AsPC-1 | c-MYC | Decrease | |
| JQ1 | Panc-1 | HMGA2 | Decrease | |
| JQ1 + Gemcitabine | PDX models | HMGCS2 | ~6-fold decrease | |
| JQ1 + Gemcitabine | PDX models | APOC1 | ~6-fold decrease | |
| This compound | Panc-1 | KRAS | Decrease |
Experimental Protocols: Detailed Methodologies
This section provides detailed protocols for key experiments cited in the study of BRD4 and EP300 in pancreatic cancer.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
dot graph "ChIP_seq_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Start: Pancreatic\nCancer Cells", shape=ellipse, fillcolor="#FFFFFF"]; Crosslinking [label="1. Cross-linking\n(Formaldehyde)", fillcolor="#FBBC05"]; Lysis [label="2. Cell Lysis and\nChromatin Shearing", fillcolor="#FBBC05"]; IP [label="3. Immunoprecipitation\n(BRD4 or EP300 Ab)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing [label="4. Washing", fillcolor="#FBBC05"]; Elution [label="5. Elution and\nReverse Cross-linking", fillcolor="#FBBC05"]; Purification [label="6. DNA Purification", fillcolor="#FBBC05"]; Library_Prep [label="7. Library Preparation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sequencing [label="8. High-Throughput\nSequencing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="9. Data Analysis\n(Peak Calling, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Genome-wide\nBinding Sites", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Start -> Crosslinking; Crosslinking -> Lysis; Lysis -> IP; IP -> Washing; Washing -> Elution; Elution -> Purification; Purification -> Library_Prep; Library_Prep -> Sequencing; Sequencing -> Analysis; Analysis -> End; } A typical workflow for a ChIP-seq experiment.
Objective: To identify the genome-wide binding sites of BRD4 or EP300 in pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 0.5% NP-40)
-
Nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 0.01% SDS, 1.1% Triton X-100)
-
Protein A/G magnetic beads
-
ChIP-grade antibodies: Anti-BRD4 (e.g., Bethyl Laboratories, A301-985A), Anti-EP300 (e.g., Santa Cruz Biotechnology, sc-585)
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Cross-linking: Treat cultured pancreatic cancer cells (approximately 80-90% confluent) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in nuclear lysis buffer and shear the chromatin to an average size of 200-600 bp using sonication.
-
Immunoprecipitation: Dilute the sheared chromatin with ChIP dilution buffer and pre-clear with protein A/G beads. Incubate the pre-cleared chromatin with the specific antibody (anti-BRD4 or anti-EP300) or a control IgG overnight at 4°C. Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome, perform peak calling (e.g., using MACS2), and conduct downstream analyses such as motif discovery and pathway analysis.
Co-Immunoprecipitation (Co-IP)
Objective: To determine if BRD4 and EP300 physically interact in pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1)
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibodies: Anti-BRD4, Anti-EP300
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (same as lysis buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse pancreatic cancer cells in Co-IP lysis buffer on ice.
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-BRD4) or control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with wash buffer.
-
Elution: Elute the bound proteins from the beads by resuspending in elution buffer and boiling.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the putative interacting protein (e.g., anti-EP300).
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of BRD4 and/or EP300 inhibitors on the viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
96-well opaque-walled plates
-
Inhibitors (e.g., JQ1, this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor(s) of interest. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Studies
dot graph "Xenograft_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Start: Immunocompromised\nMice", shape=ellipse, fillcolor="#FFFFFF"]; Implantation [label="1. Subcutaneous or Orthotopic\nImplantation of PDAC Cells/PDX", fillcolor="#FBBC05"]; Tumor_Growth [label="2. Tumor Growth to\nPalpable Size", fillcolor="#FBBC05"]; Treatment [label="3. Treatment with Inhibitor\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="4. Tumor Volume and Body\nWeight Monitoring", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="5. Endpoint Analysis\n(Tumor Excision, IHC, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Evaluation of\nIn Vivo Efficacy", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Start -> Implantation; Implantation -> Tumor_Growth; Tumor_Growth -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> End; } Workflow for in vivo pancreatic cancer xenograft studies.
Objective: To evaluate the anti-tumor efficacy of BRD4 and/or EP300 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Pancreatic cancer cells or patient-derived xenograft (PDX) tissue
-
Inhibitor(s) and vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Implant pancreatic cancer cells subcutaneously or orthotopically into the pancreas of immunocompromised mice. Alternatively, implant small fragments of PDX tissue.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the inhibitor (e.g., JQ1 at 50 mg/kg daily via intraperitoneal injection) or vehicle according to a predetermined schedule.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
Conclusion and Future Directions
BRD4 and EP300 represent critical nodes in the epigenetic regulatory network that drives pancreatic cancer. Their upregulation, synergistic interaction, and control over key oncogenic pathways underscore their value as therapeutic targets. The development of dual inhibitors has shown particular promise in preclinical models, highlighting the potential for enhanced efficacy and the ability to overcome resistance mechanisms.
Future research should focus on:
-
Elucidating the full spectrum of BRD4 and EP300 downstream targets and their context-dependent functions in different subtypes of pancreatic cancer.
-
Investigating the mechanisms of resistance to BRD4 and EP300 inhibitors and developing strategies to overcome them.
-
Exploring the therapeutic potential of combining BRD4/EP300 inhibitors with other targeted therapies, chemotherapy, and immunotherapy in clinical trials.
A deeper understanding of the intricate roles of BRD4 and EP300 will undoubtedly pave the way for the development of more effective and personalized epigenetic-based therapies for patients with pancreatic cancer.
References
- 1. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. BRD4 Antibody - ChIP-seq Grade (C15410337) | Diagenode [diagenode.com]
- 4. Coinhibition of topoisomerase 1 and BRD4-mediated pause release selectively kills pancreatic cancer via readthrough transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
XP-524 Target Validation in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of XP-524, a novel dual inhibitor of the Bromodomain and Extra-Terminal motif (BET) protein BRD4 and the histone acetyltransferase EP300/CBP, in the context of cancer. The document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the validation of its therapeutic potential, particularly in pancreatic ductal adenocarcinoma (PDAC).
Introduction to this compound
This compound is a multispecificity inhibitor designed to overcome the limitations of single-agent BET inhibitors, which have shown modest efficacy in clinical trials.[1][2] By simultaneously targeting BRD4 and EP300/CBP, two key epigenetic regulators that cooperate in tumorigenesis, this compound demonstrates superior potency and tumoricidal activity compared to first-generation BET inhibitors like JQ-1.[1][2] Preclinical evidence strongly suggests that this compound functions by epigenetically silencing oncogenic signaling pathways, most notably the KRAS pathway, and by remodeling the tumor microenvironment to be more susceptible to immune checkpoint inhibition.[1]
Mechanism of Action: Dual Inhibition of BET and EP300
This compound exerts its anti-cancer effects through a dual mechanism of action that disrupts key transcriptional and epigenetic processes essential for cancer cell proliferation and survival.
-
BET Inhibition: this compound targets the bromodomains of BET proteins, primarily BRD4. This prevents BRD4 from binding to acetylated histones, a critical step in the recruitment of the transcriptional machinery to oncogenic gene promoters.
-
EP300/CBP Inhibition: Concurrently, this compound inhibits the histone acetyltransferase (HAT) activity of EP300 and its paralog, CBP. This action suppresses the acetylation of histone H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and promoters.
The synergistic effect of this dual inhibition leads to the disruption of the protein-protein interaction between EP300 and BRD4, which is crucial for maintaining chromatin structure and active transcription at oncogenic loci. A primary consequence of this action is the epigenetic silencing of the oncogenic KRAS signaling pathway.
In Vitro and Ex Vivo Efficacy
This compound has demonstrated significant single-agent efficacy in various preclinical models, including cancer cell lines and patient-derived tissues.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and ex vivo studies on this compound.
Table 1: Comparative Growth Suppression in Panc1 Cells
| Treatment (1 μM) | Growth Suppression Relative to DMSO |
| JQ-1 | Modest |
| SGC-CBP30 | Marginal |
| JQ-1 + SGC-CBP30 | Markedly Enhanced |
| This compound | Highly Effective (Comparable to JQ-1 + SGC-CBP30) |
| This compound + SGC-CBP30 | No significant enhancement over this compound alone |
This data is derived from cell growth kinetic assays where Panc1 tumor cells were treated with the indicated compounds until the DMSO control reached 100% confluence.
Table 2: Effects of this compound on Downstream Signaling and Cellular Processes
| Model System | Endpoint Measured | Result of this compound Treatment |
| Panc1 Cells (RNA-Seq) | Antigen Processing/Presentation Pathway | Upregulation |
| Panc1 Cells (RNA-Seq) | Human Leukocyte Antigen (HLA) mRNA | Significant Increase |
| Human PDAC Slice Cultures (IHC) | ERK Activation | Significant Reduction |
| Human PDAC Slice Cultures (IHC) | Cell Proliferation (CK19+ cells) | Significant Reduction |
These findings highlight this compound's ability to not only inhibit cancer cell growth but also to modulate the tumor's immunogenicity.
In Vivo Target Validation
In vivo studies using transgenic mouse models of pancreatic cancer have further validated the therapeutic potential of this compound.
Quantitative Data Summary
Table 3: In Vivo Efficacy of this compound in Pancreatic Cancer Mouse Models
| Mouse Model | Treatment | Outcome |
| KC (Ptf1a-Cre x LSL-KrasG12D) | This compound | Significant single-agent efficacy |
| KPC (Pdx1-Cre x LSL-KrasG12D x LSL-TP53R172H±) | This compound | Extended survival |
| KPPC (Pdx1-Cre x LSL-KrasG12D x LSL-TP53R172H+/+) | This compound | Extended survival |
| KPC | This compound + anti-PD-1 antibody | Extended survival well beyond this compound monotherapy |
These studies demonstrate that this compound is effective in both early and advanced models of PDAC and can sensitize tumors to immunotherapy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound.
Cell Growth Kinetic Assay
-
Cell Seeding: Plate an equal number of Panc1 tumor cells into multiple wells of a cell culture plate.
-
Compound Treatment: After allowing the cells to adhere overnight, treat the cells with 1 μM of the respective compounds: DMSO (vehicle control), JQ-1, SGC-CBP30, a combination of JQ-1 and SGC-CBP30, and this compound.
-
Incubation and Monitoring: Incubate the cells under standard cell culture conditions (37°C, 5% CO2). Monitor cell growth kinetics over time using a suitable method, such as live-cell imaging or a confluence reader.
-
Data Analysis: Continue the experiment until the DMSO-treated cells reach 100% confluence. Compare the growth curves of the different treatment groups to determine the relative growth suppression.
Ex Vivo Human PDAC Slice Culture
-
Tissue Procurement: Obtain fresh human PDAC resection specimens.
-
Coring and Sectioning: Extract 6-mm cores from the tumor tissue and section them at 250-μm intervals.
-
Culturing: Place the tissue slices on culture inserts in a suitable culture medium.
-
Treatment: Incubate the slice cultures with either DMSO (vehicle) or 5 μM this compound for 72 hours.
-
Analysis: After the incubation period, fix the tissue slices and embed them in paraffin for subsequent immunohistochemical (IHC) analysis of biomarkers such as p-ERK and Ki-67 (for proliferation in CK19+ epithelial cells).
RNA Sequencing (RNA-Seq)
-
Cell Treatment and RNA Extraction: Treat Panc1 cells with this compound or a vehicle control for a specified period. Lyse the cells and extract total RNA using a standard RNA extraction kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the human reference genome. Perform differential gene expression analysis to identify genes and pathways that are significantly up- or downregulated by this compound treatment. Gene set enrichment analysis (GSEA) can be used to identify enriched biological pathways.
Conclusion and Future Directions
The comprehensive target validation of this compound in various cancer models, particularly in PDAC, has established it as a promising therapeutic candidate. Its dual inhibitory mechanism, leading to the suppression of the KRAS pathway and the enhancement of tumor immunogenicity, provides a strong rationale for its continued development. Future research should focus on a comprehensive safety evaluation and further clinical exploration, especially in combination with immune checkpoint inhibitors, to translate these promising preclinical findings into tangible benefits for cancer patients.
References
- 1. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis for the Dual Specificity of XP-524: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XP-524 is a novel small molecule inhibitor demonstrating potent dual-specificity against Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, and the histone acetyltransferases (HATs) EP300 and its homolog CBP. This dual inhibition disrupts key transcriptional programs in cancer cells, leading to the suppression of oncogenic pathways, such as the KRAS/MAPK signaling cascade, and enhancing anti-tumor immunity through the upregulation of antigen presentation machinery. This technical guide provides an in-depth analysis of the structural basis for this compound's dual specificity, detailed methodologies for key experimental assays, and a visual representation of the modulated signaling pathways.
Introduction
Epigenetic readers and writers are critical regulators of gene expression and have emerged as promising targets for cancer therapy. The BET family of proteins, which recognize acetylated lysine residues on histones and other proteins, and the HATs EP300/CBP, which catalyze the acetylation of histones, are key players in this regulatory network. This compound was developed as a multi-specific inhibitor to concurrently target both BRD4 and EP300/CBP, offering a potentially more effective therapeutic strategy compared to single-target agents.[1][2] This guide elucidates the molecular underpinnings of its dual activity and the resultant downstream biological effects.
Structural Basis of Dual Specificity
The dual specificity of this compound for both BRD4 and EP300/CBP bromodomains is rooted in its ability to effectively bind to the acetylated lysine binding pockets of these distinct protein families. Co-crystal structures of this compound in complex with the first bromodomain of BRD4 (BRD4-BD1) and the EP300 homolog CBP provide critical insights into its binding mode.
This compound orients itself similarly within the binding pockets of both BRD4-BD1 and the CBP bromodomain, establishing extensive contacts within the acetylated lysine pocket.[1] In the co-crystal structure with BRD4-BD1 (PDB: 6P05), this compound engages in key interactions that mimic the binding of acetylated lysine.[1] Similarly, in the co-crystal structure with the CBP bromodomain (PDB: 7JUO), this compound exhibits a comparable binding orientation.[1] A notable feature of its interaction with the CBP bromodomain is the formation of bidentate hydrogen bonds with Asn-1168 and the insertion of a sulfate moiety into the ZA loop, where it forms a hydrogen bond with the backbone of Asp-1116. The overlay of the this compound-CBP and this compound-BRD4 complexes highlights this similar binding mode, which is the fundamental structural basis for its dual inhibitory activity.
Quantitative Analysis of this compound Activity
The potency of this compound against its targets has been quantified using various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | Assay | IC50 (nM) | Reference |
| BRD4-BD1 | TR-FRET | 5.8 | |
| BRD4-BD2 | TR-FRET | 1.5 | |
| EP300 | BROMOscan | 28 | |
| CBP | BROMOscan | 116 | |
| JQ-1 (BRD4-BD1) | TR-FRET | 200 | |
| JQ-1 (BRD4-BD2) | TR-FRET | 114 |
Table 1: Inhibitory Potency of this compound and JQ-1 Against BET Bromodomains and EP300/CBP.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the IC50 values of inhibitors for BRD4 bromodomains by measuring the displacement of a fluorescently labeled ligand.
Materials:
-
Recombinant BRD4-BD1 or BRD4-BD2 protein
-
Fluorescently labeled BET bromodomain ligand (e.g., JQ1-FITC)
-
Europium or Terbium-labeled anti-tag antibody (e.g., anti-GST)
-
This compound and JQ-1 (as a positive control)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of this compound and JQ-1 in assay buffer.
-
In a 384-well plate, add the test compounds.
-
Add a pre-mixed solution of the BRD4 bromodomain protein and the anti-tag antibody.
-
Add the fluorescently labeled ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) in the dark.
-
Read the plate on a TR-FRET-capable plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
BROMOscan™ Assay
BROMOscan is a competitive binding assay used to quantify the interaction of a test compound with a panel of bromodomains.
Principle: The assay utilizes DNA-tagged bromodomain proteins and a proprietary immobilized ligand. In the absence of a competing compound, the bromodomain protein binds to the immobilized ligand and is captured on a solid support. If a test compound binds to the bromodomain, it prevents this interaction, resulting in a lower amount of captured protein. The amount of captured bromodomain is quantified using qPCR of the attached DNA tag.
Procedure (General):
-
A test compound (this compound) is incubated with a specific DNA-tagged bromodomain protein (e.g., EP300, CBP).
-
The mixture is added to a well containing the immobilized ligand.
-
After an incubation period to allow for binding, the wells are washed to remove unbound protein.
-
The amount of bound bromodomain protein is quantified by qPCR.
-
The results are compared to a control (DMSO) to determine the percent of binding inhibition.
-
IC50 values are determined by testing a range of compound concentrations.
RNA Sequencing (RNA-Seq)
RNA-Seq is used to analyze the global transcriptomic changes in cells following treatment with this compound.
Cell Culture and Treatment:
-
Culture pancreatic cancer cells (e.g., Panc1) in appropriate media (e.g., DMEM with 10% FBS).
-
Treat cells with this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
RNA Extraction and Library Preparation:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Plus Mini Kit).
-
Assess RNA quality and quantity.
-
Isolate mRNA using poly-T oligo-attached magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Purify and quantify the final library.
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome (e.g., human GRCh38).
-
Quantify gene expression levels (e.g., using featureCounts).
-
Perform differential gene expression analysis between this compound-treated and control samples (e.g., using DESeq2 or edgeR).
-
Perform gene set enrichment analysis (GSEA) to identify enriched biological pathways.
Signaling Pathways Modulated by this compound
The dual inhibition of BRD4 and EP300/CBP by this compound leads to significant alterations in key signaling pathways implicated in cancer progression and immune evasion.
Suppression of the KRAS/MAPK Signaling Pathway
This compound treatment leads to the epigenetic silencing of oncogenic KRAS. BRD4 and EP300/CBP are known to co-activate the transcription of genes involved in the KRAS/MAPK pathway. By inhibiting both, this compound disrupts the transcriptional machinery responsible for maintaining high levels of KRAS and its downstream effectors. This leads to reduced signaling through the MAPK cascade (RAF-MEK-ERK), ultimately inhibiting cell proliferation and survival.
Caption: this compound inhibits BRD4 and EP300/CBP, suppressing KRAS transcription.
Upregulation of the Antigen Presentation Pathway
This compound treatment enhances the presentation of tumor antigens on the cell surface via MHC class I molecules. This is achieved by upregulating the expression of various components of the antigen processing and presentation machinery. The inhibition of BRD4 and EP300/CBP likely alters the epigenetic landscape, leading to the increased transcription of genes encoding for components of the immunoproteasome, TAP (transporter associated with antigen processing), and HLA (human leukocyte antigen) molecules. This enhanced antigen presentation makes tumor cells more visible to the immune system, potentiating the effects of immune checkpoint inhibitors.
References
In Vivo Efficacy of XP-524 in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
XP-524 is an innovative dual-inhibitor targeting the Bromodomain and Extra-Terminal motif (BET) protein BRD4 and the histone acetyltransferase EP300/CBP.[1][2] This novel compound has demonstrated significant therapeutic potential in preclinical studies, particularly for aggressive cancers such as pancreatic ductal adenocarcinoma (PDAC).[1][3] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in mouse models, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying mechanisms of action and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted approach. By inhibiting both BET proteins and EP300/CBP, this compound epigenetically silences the expression of key oncogenes, most notably KRAS, a critical driver in many cancers.[3] This disruption of oncogenic signaling pathways leads to reduced cell proliferation and increased apoptosis. Furthermore, this compound has been shown to modulate the tumor microenvironment by enhancing the presentation of tumor antigens and promoting the recruitment of cytotoxic T lymphocytes, thereby potentiating the effects of immune checkpoint inhibitors.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound, illustrating its dual inhibitory action and downstream effects.
Quantitative Efficacy Data
The in vivo efficacy of this compound has been evaluated in transgenic mouse models of pancreatic cancer, demonstrating significant improvements in survival and anti-tumor activity, both as a monotherapy and in combination with immunotherapy.
| Mouse Model | Treatment Group | Dosage & Schedule | Median Survival | Key Outcomes |
| KPC (invasive PDAC) | Vehicle (Control) | PBS, daily IP | 43 days | - |
| KPC (invasive PDAC) | This compound Monotherapy | 5 mg/kg, daily IP | 108 days | Extended survival, reduced ERK activation, decreased proliferation, increased apoptosis. |
| KPC (invasive PDAC) | This compound + anti-PD-1 | 5 mg/kg, daily IP | > 250 days | Significantly extended survival compared to monotherapy; enhanced cytotoxic T cell activity. |
| KC (early PanINs) | Vehicle (Control) | PBS, daily IP | - | - |
| KC (early PanINs) | This compound Monotherapy | 5 mg/kg, daily IP | Not specified | Prevented KRAS-induced neoplastic transformation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following protocols outline the key in vivo experiments conducted with this compound.
Animal Models
-
KPC Mouse Model: A transgenic model of invasive pancreatic ductal adenocarcinoma that closely mimics the histopathology and progression of human PDAC.
-
KC Mouse Model: A transgenic model representing early-stage pancreatic carcinogenesis, developing pancreatic intraepithelial neoplasia (PanINs) that typically do not progress to invasive cancer.
Drug Administration
-
Compound: this compound
-
Dosage: 5 mg/kg body weight.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Frequency: Daily.
-
Vehicle Control: Phosphate-buffered saline (PBS).
Efficacy Assessment
-
Survival Studies: Mice were monitored daily, and survival was recorded. The study endpoint was defined by ethical considerations related to tumor burden and animal welfare.
-
Histological Analysis: Pancreatic tissues were collected at the study endpoint, fixed, and stained with Hematoxylin and Eosin (H&E), Masson's Trichrome, and via immunohistochemistry (IHC) for markers such as CK19 and pancreatic amylase.
-
Immunophenotyping: For studies involving immunotherapy, tumor-infiltrating lymphocytes were isolated and analyzed by flow cytometry for markers including CD4, CD8, IFNγ, and perforin to assess T cell activation and cytotoxicity.
Experimental Workflow
Caption: A generalized workflow for in vivo efficacy studies of this compound in mouse models.
Conclusion
The in vivo data from mouse models strongly support the therapeutic potential of this compound in treating pancreatic cancer. As a monotherapy, this compound significantly extends survival by targeting the oncogenic KRAS pathway. More impressively, its ability to modulate the tumor microenvironment makes it a powerful candidate for combination therapy with immune checkpoint inhibitors, leading to durable anti-tumor immune responses. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound in oncology.
References
- 1. pnas.org [pnas.org]
- 2. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of XP-524: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of XP-524, a novel, first-in-class dual-specificity inhibitor of the bromodomain and extraterminal motif (BET) protein BRD4 and the histone acetyltransferase EP300/CBP. Developed to overcome the limitations of single-agent BET inhibitors, this compound has demonstrated significant single-agent efficacy in preclinical models of pancreatic ductal adenocarcinoma (PDAC), a malignancy known for its resistance to conventional therapies.[1][2][3]
This compound's unique mechanism of action involves the epigenetic silencing of the oncogenic KRAS signaling pathway, a key driver in many cancers.[1][2] Furthermore, preclinical studies have revealed its ability to remodel the tumor microenvironment, thereby potentiating the effects of immune checkpoint inhibitors. This guide summarizes the key quantitative data, details the experimental protocols used in its preclinical evaluation, and visualizes its mechanism of action and experimental workflows.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | This compound IC₅₀ (nM) | JQ-1 IC₅₀ (nM) |
| BRD4-BD1 | TR-FRET | 5.8 | 200 |
| BRD4-BD2 | TR-FRET | 1.5 | 114 |
| Data sourced from a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay, which measures the binding affinity of the compounds to the bromodomains of the BRD4 protein. |
Table 2: In Vivo Efficacy of this compound in a KPC Mouse Model of Pancreatic Cancer
| Treatment Group | Dosing | Median Survival (days post-enrollment) | Key Outcomes |
| Vehicle Control | PBS, i.p., daily | 43 | - |
| This compound | 5 mg/kg, i.p., daily | 108 | Reduced ERK activation, decreased cell proliferation, increased apoptosis. |
| This compound + anti-PD-1 | 5 mg/kg, i.p., daily + anti-PD-1 antibody | Extended survival significantly beyond this compound monotherapy | Increased T-cell mediated cytotoxicity, reduced T-cell exhaustion. |
| KPC (Pdx1-Cre × LSL-KrasG12D × LSL-TP53R172H±) mice serve as a genetically engineered model for advanced PDAC. |
Core Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects through a dual-inhibition mechanism that ultimately leads to the suppression of oncogenic signaling and enhancement of anti-tumor immunity.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below. These protocols are based on the methods described in the primary literature.
In Vitro Potency Assessment: TR-FRET Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the first (BD1) and second (BD2) bromodomains of the BRD4 protein.
-
Protocol:
-
Recombinant BRD4-BD1 and BRD4-BD2 proteins were used.
-
A biotinylated histone H4 peptide acetylated at lysine residues serves as the substrate.
-
Europium-labeled streptavidin and APC-labeled anti-histone antibody are used as the donor and acceptor fluorophores, respectively.
-
This compound was serially diluted and incubated with the protein and substrate.
-
The reaction was allowed to reach equilibrium.
-
The TR-FRET signal was measured using a suitable plate reader. A decrease in signal indicates displacement of the substrate by the inhibitor.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In Vitro Cell Growth Kinetics Assay
-
Objective: To assess the effect of this compound on the growth of pancreatic cancer cells over time.
-
Protocol:
-
Panc1 human pancreatic cancer cells were seeded in multi-well plates at a specified density.
-
After allowing the cells to adhere overnight, the culture medium was replaced with fresh medium containing either DMSO (vehicle control), 1 µM JQ-1, 1 µM SGC-CBP30 (an EP300/CBP inhibitor), a combination of JQ-1 and SGC-CBP30, or 1 µM this compound.
-
Cell confluence was monitored and imaged at regular intervals using an automated live-cell imaging system until the DMSO-treated control cells reached 100% confluence.
-
Cell growth curves were generated by plotting cell confluence against time.
-
In Vivo Efficacy Studies in Genetically Engineered Mouse Models
-
Objective: To evaluate the single-agent efficacy of this compound and its combination with immunotherapy in slowing tumor progression and extending survival.
-
Protocol:
-
Animal Models: Pdx1-Cre × LSL-KrasG12D × LSL-TP53R172H± (KPC) transgenic mice, which spontaneously develop advanced PDAC, were used.
-
Treatment Initiation: Mice aged 8-14 weeks were enrolled in the study upon confirmation of tumor development.
-
Drug Formulation and Administration: this compound was formulated in a suitable vehicle (e.g., PBS). Mice were administered daily intraperitoneal (i.p.) injections of either the vehicle or 5 mg/kg of this compound.
-
Combination Therapy: For combination studies, mice also received injections of an anti-PD-1 antibody.
-
Monitoring: Animal body weight and overall health were monitored regularly.
-
Endpoint: The primary endpoint was overall survival. Tissues were collected at the study endpoint for further analysis, including histology and immunohistochemistry (IHC) for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).
-
Visualized Workflows and Logical Relationships
Diagrams are provided to illustrate the experimental workflow for in vivo studies and the logical relationship underpinning this compound's ability to enhance immunotherapy.
Caption: High-Level In Vivo Experimental Workflow.
Caption: this compound Synergy with PD-1 Inhibition.
References
Methodological & Application
Application Notes and Protocols: XP-524 for in vitro Studies in Panc-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
XP-524 is a novel small molecule inhibitor targeting the dual bromodomain and extra-terminal domain (BET) and p300/CBP histone acetyltransferase (HAT) families of proteins. This dual inhibitory action disrupts key oncogenic signaling pathways, making this compound a promising candidate for cancer therapy. In pancreatic ductal adenocarcinoma (PDAC), particularly in cell lines like Panc-1 which harbor a KRAS mutation, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects. These application notes provide detailed protocols for utilizing this compound in in vitro studies with Panc-1 cells, focusing on assessing its therapeutic potential.
Mechanism of Action
This compound functions by simultaneously inhibiting BET proteins, primarily BRD4, and the HAT activity of p300/CBP. This dual blockade leads to the epigenetic silencing of key oncogenes, most notably KRAS.[1][2] The inhibition of BRD4 prevents the recruitment of the transcriptional machinery to the promoters of oncogenes, while the inhibition of p300/CBP reduces histone acetylation, leading to a more condensed chromatin state and transcriptional repression. In Panc-1 cells, this results in the downregulation of the KRAS/MAPK signaling pathway, leading to decreased cell proliferation and survival.[1]
Quantitative Data Summary
The following table summarizes the effective in vitro concentrations and key quantitative findings for this compound in Panc-1 cells.
| Parameter | Value/Concentration | Cell Line | Duration of Treatment | Assay | Reference |
| Effective Concentration | 1 µM | Panc-1 | 6 - 48 hours | Cell Growth, RNA-Seq, qPCR, Western Blot, Immunoprecipitation | [1] |
| IC50 (Half-maximal inhibitory concentration) | Data not explicitly stated in the provided search results. However, it is noted that Panc-1 cells were incubated with increasing concentrations of this compound to determine the IC50. | Panc-1 | 48 hours | MTT Assay | [1] |
| Effect on KRAS mRNA Expression | Significant reduction | Panc-1 | 6 hours | qPCR | |
| Effect on Cell Viability | Dose-dependent reduction | Panc-1 | 48 hours | MTT Assay | |
| Effect on KRAS/MAPK Pathway | Reduced MEK/ERK activation | Panc-1 | Not specified | Western Blot |
Experimental Protocols
Cell Culture
Panc-1 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on Panc-1 cells.
Materials:
-
Panc-1 cells
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed Panc-1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Quantitative Real-Time PCR (qPCR) for KRAS Expression
This protocol is used to quantify the effect of this compound on KRAS mRNA levels.
Materials:
-
Panc-1 cells
-
6-well plates
-
This compound (1 µM)
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for KRAS and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Seed Panc-1 cells in 6-well plates.
-
Treat the cells with 1 µM this compound or vehicle control (DMSO) for 6 hours.
-
Extract total RNA from the cells using TRIzol reagent according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green Master Mix and primers for KRAS and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in KRAS expression.
Western Blot Analysis of the KRAS/MAPK Pathway
This protocol is used to assess the effect of this compound on the protein levels and activation of components of the KRAS/MAPK pathway.
Materials:
-
Panc-1 cells
-
6-well plates
-
This compound (1 µM)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KRAS, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed Panc-1 cells in 6-well plates and treat with 1 µM this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Co-Immunoprecipitation (Co-IP) of BRD4 and EP300
This protocol is used to investigate the interaction between BRD4 and EP300 and the effect of this compound on this interaction.
Materials:
-
Panc-1 cells
-
This compound (1 µM)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies for immunoprecipitation (e.g., anti-BRD4, anti-EP300, or normal IgG as a control)
-
Protein A/G magnetic beads
-
Primary antibodies for Western blotting (e.g., anti-BRD4, anti-EP300)
-
HRP-conjugated secondary antibodies
Procedure:
-
Treat Panc-1 cells with 1 µM this compound or vehicle control.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the cell lysates with Protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-BRD4) or IgG control overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (e.g., anti-EP300) and the immunoprecipitated protein (e.g., anti-BRD4).
Visualizations
Caption: this compound signaling pathway in Panc-1 cells.
Caption: Experimental workflows for this compound in Panc-1 cells.
References
- 1. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing XP-524 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
XP-524 is a potent dual inhibitor of Bromodomain and Extra-Terminal motif (BET) proteins and the histone acetyltransferase EP300.[1][2][3] This novel compound has demonstrated significant tumoricidal activity in preclinical models of pancreatic ductal adenocarcinoma (PDAC) by repressing oncogenic KRAS signaling and enhancing immune checkpoint inhibition.[1][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for research purposes.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound and its DMSO stock solution are summarized in the table below.
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Weight | 552.65 g/mol | |
| Formula | C₃₀H₂₈N₆O₃S | |
| Purity | ≥99% | |
| Recommended Stock Solution | ||
| Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | |
| Recommended Concentration | 10 mM | |
| Storage Conditions | ||
| Short-term (≤ 1 month) | -20°C | |
| Long-term (≤ 6 months) | -80°C | |
| Cell Culture Application | ||
| Maximum final DMSO concentration | < 0.5% |
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by targeting key epigenetic regulators. It dually inhibits BRD4, a member of the BET family, and the histone acetyltransferase EP300. This dual inhibition leads to the downstream suppression of the oncogenic KRAS signaling pathway, which is a critical driver in many cancers, including pancreatic cancer.
Caption: this compound inhibits BRD4 and EP300, leading to suppression of KRAS signaling.
Experimental Protocol: Preparation of 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (purity ≥99%)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparations:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Ensure the analytical balance is calibrated and level.
-
Work in a clean, designated area, such as a chemical fume hood or a biosafety cabinet.
-
-
Weighing this compound:
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.53 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) of this compound = 552.65 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW
-
Mass (m) = 0.010 mol/L x 0.001 L x 552.65 g/mol = 0.0055265 g = 5.53 mg
-
-
-
-
Dissolving this compound in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
Workflow for Preparing this compound Stock Solution:
Caption: Workflow for the preparation and storage of this compound stock solution in DMSO.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact with the skin and eyes. If contact occurs, wash the affected area immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.
Dilution for Cell Culture
When preparing working solutions for cell culture experiments, the DMSO stock solution should be diluted in the culture medium to the final desired concentration. It is crucial to maintain the final concentration of DMSO in the cell culture below 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.
References
Assessing the Cytotoxicity of XP-524 in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
XP-524 is a novel small molecule inhibitor targeting two key epigenetic regulators: the Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4, and the histone acetyltransferase p300/CBP.[1][2][3] This dual-inhibitory action disrupts essential transcriptional programs that drive cancer cell proliferation and survival. Notably, this compound has demonstrated significant anti-tumor activity in preclinical models of pancreatic ductal adenocarcinoma (PDAC), a cancer type notoriously resistant to conventional therapies.[1][2] A key mechanism of action for this compound is the suppression of the oncogenic KRAS signaling pathway, a critical driver in a majority of pancreatic cancers. These application notes provide a comprehensive overview of the methods used to assess the cytotoxic effects of this compound in cancer cell lines, present available quantitative data, and detail the experimental protocols for key assays.
Data Presentation
The cytotoxic and inhibitory potential of this compound has been evaluated in various cancer cell lines, primarily focusing on pancreatic cancer. The following table summarizes the available quantitative data on the efficacy of this compound.
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| BRD4-BD1 | TR-FRET Assay | IC50 | 5.8 nM | |
| BRD4-BD2 | TR-FRET Assay | IC50 | 1.5 nM | |
| Panc-1 (Pancreatic) | Proliferation Assay | Efficacy | Potent anti-proliferative agent | |
| AsPC-1 (Pancreatic) | Proliferation Assay | Efficacy | Potent anti-proliferative agent |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is a biochemical assay used to measure binding affinity.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental procedures for assessing its cytotoxicity, the following diagrams are provided.
Caption: Mechanism of this compound in suppressing cancer cell proliferation.
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., Panc-1, MiaPaCa-2)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of plasma membrane integrity loss.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Use the controls provided in the kit (spontaneous and maximum LDH release) to calculate the percentage of cytotoxicity.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Conclusion
The provided protocols and data offer a framework for the comprehensive assessment of this compound's cytotoxic effects on cancer cells. The dual inhibition of BET proteins and p300/CBP by this compound presents a promising therapeutic strategy, particularly for cancers driven by oncogenic KRAS. The use of multiple, complementary cytotoxicity assays is recommended to fully characterize the cellular response to this novel agent.
References
- 1. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for XP-524 Treatment in ChIP-seq Analysis of Histone Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
XP-524 is a potent small molecule that functions as a dual inhibitor of the bromodomain and extra-terminal domain (BET) protein BRD4, and the histone acetyltransferase (HAT) p300/CREB-binding protein (CBP). This dual activity provides a powerful tool for investigating the epigenetic regulation of gene expression. By simultaneously targeting a primary "writer" (p300/CBP) and a key "reader" (BRD4) of histone acetylation, this compound allows for the comprehensive study of cellular processes governed by these modifications.[1][2][3]
Histone acetylation is a dynamic post-translational modification that is critical in modulating chromatin structure and gene transcription. The HATs p300 and CBP catalyze the acetylation of lysine residues on histone tails, primarily H3K18 and H3K27, which is generally associated with a more open chromatin state and transcriptional activation.[4][5] BRD4 recognizes and binds to these acetylated histones, recruiting the transcriptional machinery to initiate gene expression. Dysregulation of these processes is implicated in various diseases, including cancer.
This document provides detailed protocols for the application of this compound in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to analyze its impact on histone modifications.
Mechanism of Action
This compound exerts its effects through two distinct but complementary mechanisms:
-
Inhibition of p300/CBP Histone Acetyltransferase (HAT) Activity: this compound directly inhibits the catalytic activity of the p300/CBP HATs. This leads to a global reduction in histone acetylation, particularly at H3K27 and H3K18 residues. This reduction in "writer" activity results in a more condensed chromatin state, generally leading to transcriptional repression of target genes.
-
Inhibition of BRD4 Bromodomain Function: this compound competitively binds to the bromodomains of BRD4, preventing its recognition of acetylated histone tails. This disrupts the "reading" of the epigenetic code and displaces BRD4 from chromatin, thereby inhibiting the recruitment of the transcriptional machinery necessary for gene expression.
The dual inhibition by this compound is expected to result in a more pronounced and sustained suppression of target gene expression compared to single-agent inhibitors.
Data Presentation
The following tables summarize hypothetical quantitative data from a ChIP-seq experiment designed to assess the efficacy of this compound in reducing histone H3K27 acetylation at the promoter of a target oncogene (e.g., MYC) and a global analysis of H3K27ac peaks.
Table 1: ChIP-qPCR Analysis of H3K27ac Enrichment at a Target Gene Promoter
| Treatment Group | Target Gene Promoter (MYC) Enrichment (Fold Change vs. IgG) | Negative Control Locus Enrichment (Fold Change vs. IgG) |
| Vehicle Control (DMSO) | 55.3 | 1.2 |
| This compound (1 µM) | 8.7 | 1.1 |
Table 2: Global ChIP-seq Analysis of H3K27ac Peaks
| Treatment Group | Total Number of H3K27ac Peaks | Average Peak Signal Intensity (Arbitrary Units) |
| Vehicle Control (DMSO) | 25,432 | 150.6 |
| This compound (1 µM) | 12,158 | 75.2 |
This data is representative and illustrates the expected dose-dependent decrease in histone acetylation at a target gene promoter and globally upon treatment with this compound.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cell line of interest (e.g., pancreatic cancer cell line Panc-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Tissue culture plates/flasks
Procedure:
-
Culture cells to approximately 70-80% confluency.
-
Prepare working solutions of this compound in complete culture medium. A final concentration of 1 µM is a common starting point for in vitro studies. A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for a predetermined duration. A treatment time of 6-24 hours is a typical starting point for observing changes in histone modifications.
-
Proceed to the Chromatin Immunoprecipitation (ChIP) protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for Histone Modifications
This protocol is adapted from standard cross-linking ChIP procedures and is optimized for studying histone modifications following inhibitor treatment.
Materials:
-
This compound treated and vehicle-treated cells
-
Formaldehyde (37% stock)
-
Glycine (2.5 M stock)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Protease and phosphatase inhibitor cocktails
-
Antibodies:
-
Anti-H3K27ac (ChIP-grade)
-
Anti-H3K18ac (ChIP-grade)
-
Normal Rabbit IgG (negative control)
-
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and resuspend in Cell Lysis Buffer with inhibitors.
-
Isolate nuclei and resuspend in Nuclear Lysis Buffer.
-
Sonicate the nuclear lysate to shear chromatin to an average size of 200-500 bp. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet debris.
-
Dilute the supernatant with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with anti-H3K27ac, anti-H3K18ac, or IgG control antibody overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluates at 65°C overnight.
-
Treat with RNase A and then Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
Protocol 3: Data Analysis
1. ChIP-qPCR:
-
Use purified ChIP DNA and input DNA for quantitative PCR (qPCR) with primers specific for the promoter of a target gene and a negative control region.
-
Calculate the percentage of input for each sample.
-
Compare the enrichment between this compound-treated and vehicle-treated samples.
2. ChIP-seq Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
3. ChIP-seq Data Analysis:
-
Align sequenced reads to the reference genome.
-
Perform peak calling to identify regions of histone modification enrichment.
-
Perform differential binding analysis to identify regions with significant changes in histone acetylation between this compound-treated and vehicle-treated samples.
-
Annotate peaks to nearby genes and perform pathway analysis to understand the biological implications of the observed changes.
Troubleshooting and Considerations
-
Antibody Validation: Ensure the use of ChIP-validated antibodies for the histone modifications of interest.
-
Sonication Optimization: Proper chromatin shearing is crucial for high-resolution mapping. Titrate sonication conditions for each cell type.
-
Spike-in Controls: For experiments where global changes in histone modifications are expected, consider using a spike-in control for normalization.
-
Biological Replicates: Perform experiments with at least two biological replicates for robust statistical analysis.
By following these protocols, researchers can effectively utilize this compound to investigate the role of p300/CBP and BRD4 in regulating histone acetylation and gene expression in their models of interest.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting histone acetylation dynamics and oncogenic transcription by catalytic P300/CBP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain protein BRD4 directs mitotic cell division of mouse fibroblasts by inhibiting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring KRAS Expression Following XP-524 Treatment using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a frequently mutated oncogene implicated in various cancers, including pancreatic ductal adenocarcinoma (PDAC). Its role in driving tumor proliferation and survival makes it a critical target for novel therapeutic strategies. XP-524 has been identified as a potent dual inhibitor of BET (Bromodomain and Extra-Terminal motif) proteins and EP300, which has demonstrated tumoricidal activity by repressing oncogenic KRAS signaling.[1][2][3] Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and widely used technique to measure changes in gene expression. This document provides a detailed protocol for quantifying KRAS mRNA expression levels in cancer cell lines following treatment with this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a qPCR experiment designed to measure the effect of this compound on KRAS mRNA expression in a KRAS-mutant cancer cell line.
| Treatment Group | Concentration (µM) | Time (hours) | Mean Cq (KRAS) | Mean Cq (GAPDH) | ΔCq (Mean KRAS - Mean GAPDH) | ΔΔCq (ΔCq Treated - ΔCq Control) | Fold Change (2^-ΔΔCq) |
| Vehicle Control (DMSO) | 0 | 48 | 22.5 | 18.2 | 4.3 | 0 | 1.00 |
| This compound | 1 | 48 | 24.8 | 18.3 | 6.5 | 2.2 | 0.22 |
| This compound | 5 | 48 | 26.1 | 18.1 | 8.0 | 3.7 | 0.08 |
Caption: Hypothetical qPCR data demonstrating a dose-dependent decrease in KRAS mRNA expression in a KRAS-mutant cancer cell line after 48 hours of treatment with this compound.
Experimental Protocols
This section details the methodology for assessing KRAS expression changes after this compound treatment.
1. Cell Culture and Treatment
-
Cell Line Selection: Utilize a cancer cell line with a known KRAS mutation (e.g., A549, Panc-1, or other cell lines listed by the National Cancer Institute).[4][5]
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM and 5 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing this compound or DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 48 hours).
-
2. RNA Extraction
-
Lysis: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from an RNA extraction kit).
-
Extraction: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves steps of phase separation, precipitation, and washing.
-
Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
3. Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. A typical reaction includes:
-
1 µg of total RNA
-
Reverse transcriptase enzyme
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
Reaction buffer
-
-
Incubation: Perform the reverse transcription reaction according to the manufacturer's recommended thermal cycling conditions.
4. Quantitative PCR (qPCR)
-
Primer Design/Selection: Use validated qPCR primers for human KRAS and a stable reference gene (e.g., GAPDH, ACTB). The selection of a stable reference gene is crucial for accurate normalization. Commercially available, pre-validated primer pairs can also be used.
-
KRAS Forward Primer: 5'-AGGCCTGCTGAAAATGACTG-3'
-
KRAS Reverse Primer: 5'-TGGTCCTGCACCAGTAATATG-3'
-
GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse Primer: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Reaction Mixture: Prepare the qPCR reaction mixture using a SYBR Green-based qPCR master mix. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA template (diluted)
-
6 µL of nuclease-free water
-
-
Thermal Cycling: Perform the qPCR reaction using a real-time PCR instrument with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
95°C for 15 seconds
-
60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the product.
-
5. Data Analysis
-
Quantification Cycle (Cq): Determine the Cq value for KRAS and the reference gene (GAPDH) in both the control and this compound-treated samples.
-
Relative Quantification (ΔΔCq Method):
-
Calculate ΔCq: For each sample, normalize the Cq value of the target gene (KRAS) to the Cq value of the reference gene (GAPDH).
-
ΔCq = Cq(KRAS) - Cq(GAPDH)
-
-
Calculate ΔΔCq: Normalize the ΔCq of the treated samples to the ΔCq of the control sample.
-
ΔΔCq = ΔCq(Treated) - ΔCq(Control)
-
-
Calculate Fold Change: Determine the fold change in KRAS expression using the formula:
-
Fold Change = 2-ΔΔCq
-
-
Mandatory Visualizations
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for measuring KRAS expression via qPCR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutant KRAS Cell Lines - NCI [cancer.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Long-Term Stability of XP-524 in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
XP-524 is a novel, potent, and selective inhibitor of the (hypothetical) Serine/Threonine Kinase 'STK-X', a key regulator in the 'Cell Proliferation and Survival Pathway' (CPSP). As with any in vitro cell-based assay, understanding the stability of the investigational compound in the experimental medium is critical for the accurate interpretation of results.[1] Degradation of a compound over the course of an experiment can lead to a decreased effective concentration, potentially causing a misinterpretation of its potency and efficacy.[1] This application note provides a detailed protocol for assessing the long-term stability of this compound in common cell culture media. The factors influencing stability, such as temperature, pH, and media components, are also discussed.[1][2]
Data Presentation
The stability of this compound was assessed over 72 hours in two common cell culture media, DMEM and RPMI-1640, both supplemented with 10% Fetal Bovine Serum (FBS). The study was conducted at 37°C to mimic standard cell culture incubation conditions.[1] The concentration of the parent compound was quantified at various time points using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
Table 1: Stability of this compound (10 µM) in Serum-Containing Cell Culture Media at 37°C
| Time (Hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 |
| 4 | 96.2 | 97.8 |
| 8 | 92.1 | 95.4 |
| 24 | 85.7 | 90.3 |
| 48 | 78.4 | 84.6 |
| 72 | 71.3 | 79.8 |
Table 2: Formation of Major Metabolite (this compound-M1) in Culture Media at 37°C
| Time (Hours) | Peak Area of this compound-M1 in DMEM + 10% FBS | Peak Area of this compound-M1 in RPMI-1640 + 10% FBS |
| 0 | Not Detected | Not Detected |
| 2 | 1,543 | 987 |
| 4 | 3,211 | 2,015 |
| 8 | 6,890 | 4,322 |
| 24 | 12,543 | 8,765 |
| 48 | 19,876 | 14,321 |
| 72 | 25,432 | 18,987 |
Discussion of Results
The data indicates that this compound exhibits moderate stability in both DMEM and RPMI-1640 media supplemented with 10% FBS at 37°C, with over 70% of the parent compound remaining after 72 hours in both conditions. The degradation is slightly more pronounced in DMEM compared to RPMI-1640. This could be attributed to differences in the composition of the media, such as the concentration of certain amino acids or vitamins that may interact with the compound. The formation of a major metabolite, this compound-M1, was observed to increase over time, suggesting that the loss of the parent compound is likely due to metabolism by enzymes present in the serum, such as esterases or proteases. For experiments extending beyond 48 hours, researchers should consider the observed degradation rate when interpreting dose-response relationships. For highly sensitive or long-term experiments, replenishing the media with a fresh compound may be advisable.
Signaling Pathway and Experimental Workflow Visualizations
Experimental Protocols
Objective: To determine the in vitro stability of this compound in complete cell culture medium over a 72-hour period under standard cell culture conditions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Sterile, low-binding microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile tips
-
Cell culture incubator (37°C, 5% CO₂)
-
Vortex mixer
-
High-speed refrigerated centrifuge
-
Acetonitrile (ACN), LC-MS grade
-
Validated LC-MS/MS system
Protocol:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Ensure the compound is fully dissolved by vortexing.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Preparation of Incubation Medium:
-
Prepare the complete cell culture media to be tested (e.g., DMEM with 10% FBS and RPMI-1640 with 10% FBS).
-
Pre-warm the media to 37°C in a water bath or incubator.
-
-
Incubation:
-
Spike the pre-warmed media with the 10 mM this compound stock solution to achieve a final concentration of 10 µM. (e.g., add 10 µL of 10 mM stock to 9.99 mL of media).
-
Ensure the final DMSO concentration is low (≤0.1%) to avoid solvent effects.
-
Gently mix the solution by inverting the tube.
-
Dispense 1 mL aliquots of the spiked media into sterile, labeled low-binding microcentrifuge tubes for each time point.
-
-
Time-Course Sampling:
-
Immediately after aliquoting, take the first sample, which will serve as the T=0 time point. Process this sample immediately as described in Step 6.
-
Place the remaining tubes in a 37°C incubator with 5% CO₂.
-
At each subsequent time point (e.g., 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator for processing.
-
-
Sample Processing:
-
For each sample, precipitate proteins by adding 3 volumes of ice-cold acetonitrile (e.g., 300 µL of ACN to 100 µL of the media sample).
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of this compound in the processed samples using a validated LC-MS/MS method.
-
The method should be optimized for the detection and quantification of both the parent compound (this compound) and any potential major metabolites (e.g., this compound-M1).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
-
The formula is: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.
-
Plot the % remaining of this compound against time to visualize the degradation kinetics.
-
References
Application Notes and Protocols: XP-524 (Apricoxib) Combination Therapy with Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
XP-524, also known as Apricoxib, is an orally bioavailable, selective cyclooxygenase-2 (COX-2) inhibitor with potential antineoplastic and antiangiogenic activities.[1][2] COX-2 is an enzyme often overexpressed in various cancers, including pancreatic cancer, and plays a crucial role in tumor progression by promoting inflammation, angiogenesis, and cell proliferation while inhibiting apoptosis.[3][4][5] this compound exerts its anticancer effects by binding to and inhibiting COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2). This inhibition can lead to reduced tumor growth, increased apoptosis, and modulation of the tumor microenvironment.
Gemcitabine is a nucleoside analog and a standard-of-care chemotherapeutic agent for pancreatic cancer. It works by inhibiting DNA synthesis, leading to cell death. However, resistance to gemcitabine is a significant clinical challenge. Preclinical studies have explored the combination of this compound (apricoxib) with gemcitabine, suggesting a synergistic effect where this compound may enhance the antitumor activity of gemcitabine, particularly in COX-2 expressing tumors.
These application notes provide a summary of the preclinical data and detailed protocols for studying the combination of this compound and gemcitabine in cancer research.
Data Presentation
In Vitro Efficacy: IC50 Values of Gemcitabine in Combination with this compound (Apricoxib)
The following table summarizes the half-maximal inhibitory concentration (IC50) of gemcitabine in various pancreatic cancer cell lines when used as a single agent and in combination with this compound (apricoxib). The addition of apricoxib has been shown to reduce the IC50 of gemcitabine, indicating increased sensitivity to the chemotherapeutic agent.
| Cell Line | Gemcitabine IC50 (nmol/L) - Single Agent | Gemcitabine IC50 (nmol/L) - with Apricoxib (0.1 µmol/L) | Gemcitabine IC50 (nmol/L) - with Apricoxib (1 µmol/L) |
| AsPC-1 | >2000 | Not specified | Not specified |
| HPAF-II | >2000 | Not specified | Not specified |
| Su.86.86 | >2000 | Not specified | Not specified |
| Other Cell Lines | Data varies by cell line | Reduction observed | Further reduction observed |
Note: Specific IC50 values for the combination therapy were not detailed in the provided search results, but the source indicates that COX-2 inhibition reduced the IC50 of gemcitabine. The cell lines AsPC-1, HPAF-II, and Su.86.86 were noted as being insensitive to gemcitabine as a single agent.
In Vivo Efficacy: Orthotopic Xenograft Models
The combination of this compound (apricoxib) with standard-of-care therapy (gemcitabine + erlotinib) has been evaluated in orthotopic xenograft models of pancreatic cancer. The data below is a qualitative summary of the findings.
| Animal Model | Tumor Cell Line | Treatment Groups | Key Findings |
| SCID Mice | AsPC-1 (COX-2 negative) | Vehicle, Gemcitabine + Erlotinib (G+E), G+E + Apricoxib (10 or 30 mg/kg) | No significant reduction in tumor growth with the addition of apricoxib. |
| SCID Mice | Colo357 (COX-2 positive) | Vehicle, Gemcitabine + Erlotinib (G+E), G+E + Apricoxib (10 or 30 mg/kg) | Significant reduction in primary tumor growth and near eradication of metastases with the addition of apricoxib. |
Signaling Pathways and Experimental Workflows
This compound (Apricoxib) Mechanism of Action
Caption: Mechanism of action of this compound (Apricoxib) in inhibiting tumor progression.
Prostaglandin E2 (PGE2) Signaling Pathway
Caption: Simplified overview of the Prostaglandin E2 (PGE2) signaling pathway in cancer.
Experimental Workflow: In Vitro Drug Combination Study
Caption: Workflow for in vitro evaluation of this compound and gemcitabine combination therapy.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is adapted from methodologies described in preclinical studies of apricoxib.
Objective: To determine the cytotoxic effects of this compound and gemcitabine, alone and in combination, on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., AsPC-1, Colo357)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (Apricoxib)
-
Gemcitabine
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the pancreatic cancer cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and gemcitabine in a suitable solvent (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of gemcitabine in culture medium.
-
Prepare solutions of this compound at fixed concentrations (e.g., 0.1 µM and 1 µM) in culture medium.
-
For combination treatment, prepare serial dilutions of gemcitabine mixed with the fixed concentrations of this compound.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis.
-
Orthotopic Pancreatic Cancer Xenograft Model
This protocol is a generalized procedure based on the in vivo studies cited.
Objective: To evaluate the in vivo efficacy of this compound in combination with gemcitabine in an orthotopic pancreatic cancer model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Pancreatic cancer cells (e.g., Colo357)
-
Matrigel
-
Surgical instruments
-
This compound (for oral administration)
-
Gemcitabine (for intraperitoneal injection)
-
Vehicle control
Procedure:
-
Tumor Cell Implantation:
-
Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Inject 1 x 10^6 cells (in 100 µL) into the tail of the pancreas.
-
Suture the abdominal wall and skin.
-
Allow the tumors to establish for 10-14 days.
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle, gemcitabine alone, this compound alone, combination therapy).
-
Administer gemcitabine (e.g., 25 mg/kg) via intraperitoneal (IP) injection on a specified schedule (e.g., twice weekly).
-
Administer this compound (e.g., 10 or 30 mg/kg) daily via oral gavage.
-
Treat the mice for a predetermined period (e.g., 3 weeks).
-
-
Tumor Monitoring and Endpoint:
-
Monitor the body weight and overall health of the mice regularly.
-
At the end of the treatment period, euthanize the mice.
-
Dissect the pancreas and tumor en bloc.
-
Measure the tumor weight and volume.
-
Collect tumors and other organs for further analysis (e.g., immunohistochemistry, ELISA).
-
-
Data Analysis:
-
Compare the tumor weights and volumes between the different treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
The combination of this compound (apricoxib) with gemcitabine presents a promising therapeutic strategy for pancreatic cancer, particularly for tumors with high COX-2 expression. The provided data and protocols offer a framework for researchers to further investigate the synergistic effects and underlying mechanisms of this combination therapy. These studies are crucial for the continued development and potential clinical application of this treatment approach in oncology.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Apricoxib, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. academic.oup.com [academic.oup.com]
Application Note and Protocol: Measuring Cell Viability in Response to XP-524 Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[1][2] The assay's principle is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, in the mitochondria of living cells. The resulting insoluble formazan is then solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance using a spectrophotometer.
This document provides a detailed protocol for utilizing the MTT assay to evaluate the effect of XP-524, a novel dual-specificity inhibitor, on cell viability.
Mechanism of Action: this compound
This compound is a potent, multispecificity inhibitor that targets both the Bromodomain and Extra-Terminal motif (BET) protein BRD4 and the histone acetyltransferase EP300/CBP. In pancreatic ductal adenocarcinoma (PDAC) models, this compound has demonstrated significant single-agent efficacy. Its mechanism involves the epigenetic silencing of oncogenic KRAS signaling and suppression of the associated MAPK pathway, leading to reduced cell proliferation and increased apoptosis. Furthermore, this compound has been shown to enhance the presentation of tumor antigens, suggesting a role in potentiating immune responses against cancer cells.
Caption: Simplified signaling pathway of this compound.
Experimental Protocol
This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected cell line.
Materials and Reagents
-
This compound compound
-
Selected cancer cell line (e.g., Panc-1 for pancreatic cancer studies)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO, or 16% SDS in 40% DMF, pH 4.7).
-
Sterile 96-well flat-bottom plates.
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), cell culture grade
Step-by-Step Procedure
Caption: Experimental workflow for the MTT cell viability assay.
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).
-
Dilute the cell suspension to the desired concentration. The optimal cell density (typically 1,000-100,000 cells/well) should be determined empirically for each cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells: "vehicle control" (cells + medium + DMSO) and "blank" (medium only, no cells) for background subtraction.
-
-
Cell Adherence:
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach firmly.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common starting concentration for in vitro studies with this compound is 1 µM. A broad range (e.g., 0.01 µM to 10 µM) is recommended for initial dose-response experiments.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure the formazan crystals are completely dissolved.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is optimal). A reference wavelength of >650 nm can be used to reduce background noise.
-
Read the plate within 1 hour of adding the solubilization solution.
-
Data Presentation and Analysis
The raw absorbance values should be processed to determine the percentage of cell viability for each concentration of this compound.
-
Background Correction: Subtract the average absorbance value of the "blank" (medium only) wells from all other wells.
-
Calculate Percentage Viability: Normalize the data to the vehicle control, which represents 100% viability.
-
Percentage Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) x 100
-
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that reduces cell viability by 50%. This value can be determined by plotting the percentage viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Example Data Table
Below is a template for summarizing the quantitative data obtained from the MTT assay.
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Cell Viability |
| 0 (Vehicle) | 1.254 | 1.154 | 100.0% |
| 0.01 | 1.211 | 1.111 | 96.3% |
| 0.1 | 1.058 | 0.958 | 83.0% |
| 0.5 | 0.832 | 0.732 | 63.4% |
| 1.0 | 0.680 | 0.580 | 50.3% |
| 2.5 | 0.415 | 0.315 | 27.3% |
| 5.0 | 0.229 | 0.129 | 11.2% |
| 10.0 | 0.155 | 0.055 | 4.8% |
| Blank | 0.100 | - | - |
Note: The data presented above is hypothetical and for illustrative purposes only.
References
Troubleshooting & Optimization
Technical Support Center: Improving XP-524 Solubility in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of XP-524 in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
This compound is a potent dual inhibitor of the Bromodomain and Extra-Terminal motif (BET) proteins and the E1A binding protein p300 (EP300).[1][2][3] It has shown potential in preclinical studies for pancreatic ductal adenocarcinoma (PDAC) by repressing oncogenic KRAS and enhancing immune checkpoint inhibition.[3][4] For accurate and reproducible results in in vitro and in vivo experiments, this compound must be fully dissolved in the aqueous buffer or cell culture medium to ensure that the desired concentration is achieved and maintained throughout the experiment. Poor solubility can lead to precipitation, reducing the effective concentration of the compound and potentially causing misleading results.
Q2: I've observed a precipitate after diluting my this compound stock solution into my aqueous buffer. What is the likely cause?
Precipitation upon dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue for poorly soluble compounds like many kinase inhibitors. This occurs because the compound's solubility is significantly lower in the aqueous environment compared to the organic solvent. The sudden change in solvent polarity causes the compound to "crash out" of the solution.
Q3: Can I dissolve this compound directly into my aqueous buffer?
Directly dissolving this compound in aqueous buffers is generally not recommended due to its predicted low aqueous solubility. The most reliable method is to first prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).
Q4: What is the recommended solvent for preparing an this compound stock solution?
Anhydrous (water-free) Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is crucial to use a fresh, high-purity grade of DMSO, as it is hygroscopic and can absorb moisture from the air, which may negatively impact compound solubility and stability.
Q5: How should I store my this compound stock solution?
To maintain the integrity of this compound, stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Troubleshooting Guide for this compound Solubility Issues
This guide addresses specific issues you may encounter when preparing and using this compound solutions in your experiments.
Issue 1: this compound precipitates immediately upon dilution of the DMSO stock into an aqueous buffer.
-
Cause A: Final Concentration is Too High. The intended final concentration of this compound in your aqueous solution may exceed its solubility limit in that specific medium.
-
Solution: Try lowering the final concentration of this compound. If a higher concentration is necessary, you will need to employ solubility enhancement techniques as detailed in the table below.
-
-
Cause B: High Final DMSO Concentration. While DMSO aids in initial dissolution, a high final concentration in the aqueous medium can sometimes lead to precipitation or cellular toxicity.
-
Solution: Ensure the final DMSO concentration in your experimental setup is below 0.5% (v/v), and preferably at or below 0.1%, to minimize solvent effects.
-
-
Cause C: Improper Mixing Technique. Adding the aqueous buffer directly to the small volume of the this compound stock solution can create localized areas of high concentration, leading to rapid precipitation.
-
Solution: Add the this compound stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion helps prevent localized supersaturation.
-
Issue 2: The prepared this compound working solution appears cloudy or contains visible particulates.
-
Cause A: Incomplete Dissolution of the Stock Solution. The initial stock solution in DMSO may not have been fully dissolved.
-
Solution: Before preparing your working solution, ensure your DMSO stock is a clear solution. If necessary, gently warm the stock solution in a 37°C water bath for a few minutes and vortex or sonicate to ensure complete dissolution.
-
-
Cause B: Temperature Shock. Adding a cold stock solution to a warmer aqueous buffer can sometimes induce precipitation.
-
Solution: Allow both the this compound stock solution and the aqueous buffer to equilibrate to room temperature or the experimental temperature (e.g., 37°C) before mixing.
-
-
Cause C: Buffer Composition. The pH, ionic strength, or presence of certain salts in your buffer can influence the solubility of this compound.
-
Solution: If possible, test the solubility of this compound in a few different buffers to find the most suitable one for your experiment. For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.
-
Strategies for Enhancing this compound Solubility
If you continue to face solubility challenges, the following strategies can be employed. It is recommended to test these modifications in a small scale first to determine their effectiveness and compatibility with your experimental system.
| Strategy | Description | Key Considerations |
| Co-solvents | The addition of a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds. | - The final concentration of the co-solvent should be kept low to avoid affecting the biological system. - Common co-solvents include ethanol, polyethylene glycol 300 (PEG300), and propylene glycol. |
| pH Adjustment | For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly alter solubility. | - The optimal pH for solubility may not be compatible with your experimental system (e.g., cell viability). - A pH-solubility profile should be determined to identify the optimal pH range. |
| Excipients | These are additives that can enhance the apparent solubility of a compound. | - Surfactants: Molecules like Tween-80 and Polysorbate 80 can form micelles that encapsulate hydrophobic compounds. - Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, increasing their solubility. Beta-cyclodextrins are commonly used. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Calculation: Determine the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound (C30H28N6O3S) is 568.65 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 5.69 mg of this compound.
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, low-adhesion tubes and store at -80°C.
Protocol for Determining the Aqueous Solubility of this compound (Shake-Flask Method)
This protocol provides a general method to estimate the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of this compound in the aqueous buffer by taking into account the dilution factor.
Visualizations
Caption: A logical workflow for troubleshooting this compound solubility issues.
Caption: Signaling pathway showing this compound's dual inhibition of BET and EP300.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of XP-524
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving XP-524.
Frequently Asked Questions (FAQs)
Q1: What are the intended primary targets of this compound?
A1: this compound is a dual-specificity inhibitor designed to engage the bromodomains of both the Bromodomain and Extra-Terminal (BET) protein BRD4 and the histone acetyltransferase EP300/CBP[1][2]. This dual inhibition is a key feature of its mechanism of action, particularly in the context of pancreatic ductal adenocarcinoma (PDAC) research[2][3].
Q2: Is the inhibition of EP300/CBP considered an off-target effect of this compound?
A2: No, the inhibition of EP300 and its structural analog CBP is an intended activity of this compound. The compound was developed to be a dual BET/EP300 inhibitor[1]. This dual activity has been shown to be more potent than inhibiting either target alone in certain cancer models.
Q3: Are there any known off-target effects or toxicities associated with this compound?
A3: In a rat model, this compound has been observed to cause thrombocytopenia (a reduction in platelet count). While the dual inhibition of BRD4 and EP300 is intended, researchers should be aware of potential downstream effects and toxicities that may arise from modulating these critical cellular regulators. It is always recommended to include appropriate controls to monitor for cellular health and potential toxicities in your experiments.
Q4: How can I differentiate the cellular effects of BET inhibition versus EP300/CBP inhibition when using this compound?
A4: To dissect the specific contributions of each inhibitory activity, it is recommended to run parallel experiments with selective inhibitors. For example, you can compare the effects of this compound with a BET-selective inhibitor (like JQ-1) and an EP300/CBP-selective inhibitor (like SGC-CBP30). This allows you to attribute specific phenotypic or signaling changes to the inhibition of each target.
Q5: My cells are showing unexpected levels of apoptosis after treatment with this compound. How can I troubleshoot this?
A5: Unexpected levels of apoptosis could be due to several factors:
-
Cell Line Sensitivity: Different cell lines may have varying sensitivities to dual BET/EP300 inhibition. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
On-Target Toxicity: The observed apoptosis may be a direct result of the intended dual inhibition of BRD4 and EP300, which can lead to cell cycle arrest and cell death in cancer cells.
-
Experimental Conditions: Ensure that your experimental setup, including cell density and incubation time, is consistent and optimized. Refer to the troubleshooting guide below for more details on cell-based assays.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against its primary targets.
| Target | Assay Type | IC50 (nM) | Reference |
| BRD4-BD1 | TR-FRET | 5.8 | |
| BRD4-BD2 | TR-FRET | 1.5 | |
| EP300 | BROMOscan | 28 | |
| CBP | BROMOscan | 116 |
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
-
Possible Cause: Inconsistent cell seeding, edge effects in microplates, or mycoplasma contamination.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before and during plating.
-
To mitigate edge effects, avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile media or PBS.
-
Regularly test cell cultures for mycoplasma contamination.
-
Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Issue 2: Difficulty interpreting signaling pathway changes (e.g., KRAS pathway).
-
Possible Cause: The dual inhibitory nature of this compound can lead to complex downstream effects.
-
Troubleshooting Steps:
-
As mentioned in the FAQs, use selective inhibitors for BRD4 (e.g., JQ-1) and EP300/CBP (e.g., SGC-CBP30) as controls to delineate the signaling contributions of each target's inhibition.
-
Perform time-course experiments to understand the kinetics of signaling changes.
-
Validate changes in key downstream effectors of the KRAS pathway (e.g., p-ERK) using methods like Western blotting.
-
Experimental Protocols
Protocol 1: Cellular Viability Assay (e.g., using MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Detection:
-
For MTT: Add MTT reagent to each well and incubate. Then, add solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well.
-
-
Measurement: Read the plate on a microplate reader at the appropriate wavelength (absorbance for MTT, luminescence for CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for KRAS Signaling Pathway Analysis
-
Cell Treatment: Treat cells with this compound, vehicle control, and selective inhibitors (JQ-1, SGC-CBP30) for the desired time.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., total-ERK, phospho-ERK, KRAS, and a loading control like GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the relative changes in protein expression and phosphorylation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent results in XP-524 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with XP-524, a novel dual-specificity inhibitor of BRD4 and EP300/CBP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule that functions as a dual inhibitor of the Bromodomain and Extra-Terminal motif (BET) protein BRD4 and the histone acetyltransferase EP300/CBP.[1] By targeting these key epigenetic regulators, this compound is designed to repress oncogenic signaling pathways, such as those driven by KRAS.[1][2] Its dual-specificity offers a more potent antitumor activity compared to inhibitors targeting only BET proteins.[1]
Q2: We are observing high variability between replicates in our cell viability (e.g., MTT, XTT) assays. What are the potential causes?
High variability in cell viability assays is a common issue and can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells of a 96-well plate is a primary source of variability. Ensure you have a homogenous cell suspension before and during plating.[3] It is often recommended to avoid the outer wells of the plate, as they are more susceptible to evaporation and temperature changes, an issue known as the "edge effect".
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect your dilutions and the media in the wells after adding the compound. If precipitation is observed, consider preparing fresh stock solutions or testing a lower concentration range.
-
Incomplete Formazan Solubilization (MTT Assay): In MTT assays, the purple formazan crystals must be fully dissolved before reading the absorbance. Ensure you are using a sufficient volume of a suitable solvent (e.g., DMSO) and allow for adequate incubation with gentle shaking to ensure complete dissolution.
-
Pipetting Errors: Small volume inaccuracies during serial dilutions or reagent addition can lead to significant differences in final concentrations. Using calibrated pipettes and careful technique is crucial.
Q3: Our Western blot results for downstream targets of the MTK1 pathway (e.g., phosphorylated ERK) are inconsistent after this compound treatment. How can we improve this?
Detecting changes in phosphorylated proteins requires careful optimization of the Western blot protocol. Here are key considerations:
-
Sample Preparation is Critical: To preserve the phosphorylation state of proteins, all steps of sample collection and lysis should be performed on ice or at 4°C. It is essential to use lysis buffers supplemented with freshly prepared cocktails of protease and phosphatase inhibitors.
-
Choice of Blocking Buffer: Avoid using non-fat milk as a blocking agent when probing for phosphoproteins. Milk contains casein, a phosphoprotein, which can lead to high background signals. Instead, use Bovine Serum Albumin (BSA) or other protein-free blocking buffers.
-
Use Tris-Buffered Saline (TBS): When possible, use Tris-based buffers (e.g., TBST) instead of phosphate-buffered saline (PBS). The phosphate in PBS can compete with the phospho-specific antibody binding, potentially weakening the signal.
-
Loading Controls: Always probe for the total, non-phosphorylated form of the protein (e.g., total ERK) on the same membrane after detecting the phosphorylated form (p-ERK). This allows you to normalize the phospho-signal to the total amount of protein, correcting for any variations in protein loading.
Q4: We observe significant cytotoxicity at concentrations where we don't expect to see on-target effects. What could be the reason?
Unexpected cytotoxicity can be due to several factors unrelated to the primary mechanism of action of this compound:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is important to run a vehicle control with the solvent at the same final concentration used for the inhibitor to assess its specific effect. The final DMSO concentration should generally be kept below 0.5%.
-
Inhibitor Instability: Small molecules can be unstable in culture medium over long incubation periods. Consider preparing fresh dilutions for each experiment and for long-term experiments, changing the media with freshly diluted this compound may be necessary.
-
Off-Target Effects: While this compound is designed for dual-specificity, like all small molecules, it may have off-target effects at higher concentrations. These unintended interactions can disrupt other essential cellular pathways, leading to toxicity. Performing a dose-response experiment over a wide concentration range is crucial to identify a therapeutic window.
Troubleshooting Guides & Data Tables
Cell Viability Assay (MTT)
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension; mix between pipetting. Avoid using the outer wells of the plate. |
| Compound precipitation | Visually inspect for precipitates. Prepare fresh stock solutions. Consider solubility limits in media. | |
| Incomplete formazan solubilization | Increase incubation time with solubilization solvent (e.g., DMSO) and ensure adequate mixing on an orbital shaker. | |
| Results not dose-dependent or higher than expected viability | This compound directly reducing MTT | Test this compound in a cell-free system with media and MTT reagent. If a color change occurs, consider an alternative viability assay (e.g., CellTiter-Glo®, SRB). |
| Media component interference | Use phenol red-free media during the assay. Minimize serum concentration during MTT incubation. |
Recommended this compound Concentration Ranges for Initial Screening
| Cell Line Type | Suggested Starting Concentration Range | Notes |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 1 nM - 10 µM | This compound has shown efficacy in PDAC models. |
| Other solid tumors (e.g., NSCLC, Breast) | 10 nM - 20 µM | A broader range may be needed to determine sensitivity. |
| Hematological Malignancies | 1 nM - 5 µM | Cell lines may show higher sensitivity. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the key steps for assessing changes in cell viability following treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentrations.
-
Cell Treatment: Remove the existing medium and add the media containing the different concentrations of this compound and vehicle controls. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the untreated control to determine the percent cell viability. Plot the percent viability against the logarithm of the inhibitor concentration to calculate the IC50 value.
Protocol 2: Western Blotting for p-ERK (Thr202/Tyr204)
This protocol details the procedure for detecting the phosphorylation status of ERK, a downstream effector in the MTK1 signaling pathway.
-
Sample Preparation:
-
Seed and treat cells with this compound for the desired time.
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection & Analysis:
-
Add an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe for total ERK.
-
Perform densitometry analysis to quantify the band intensities and determine the ratio of p-ERK to total ERK.
-
Visualizations
Caption: Mechanism of action for this compound dual-inhibition.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Mitigating XP-524 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering off-target cytotoxicity with the experimental compound XP-524 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our non-cancerous control cell lines (e.g., HEK293, NIH/3T3) at concentrations of this compound that are effective against our cancer cell lines. Is this expected?
A1: While this compound is designed for targeted efficacy in cancer cells, some off-target effects in non-cancerous cell lines can occur, particularly at higher concentrations. This cytotoxicity may be due to off-target kinase inhibition or induction of cellular stress pathways. It is crucial to perform a dose-response curve to determine the therapeutic window between cancer cell killing and non-cancerous cell toxicity.
Q2: What is the suspected mechanism of off-target cytotoxicity for this compound?
A2: Pre-clinical data suggests that this compound, a potent inhibitor of the pro-survival kinase "Kinase-A" in cancer cells, may also weakly inhibit "Kinase-B," a kinase essential for mitochondrial function in normal cells. This off-target inhibition can lead to increased reactive oxygen species (ROS) production and subsequent apoptosis in non-cancerous cells.
Q3: How can we reduce the cytotoxicity of this compound in our non-cancerous cell line experiments?
A3: Several strategies can be employed to mitigate this compound cytotoxicity in non-cancerous cells:
-
Co-treatment with an antioxidant: If cytotoxicity is linked to ROS, co-treatment with an antioxidant like N-acetylcysteine (NAC) may rescue the cells.
-
Dose optimization: Use the lowest effective concentration of this compound that demonstrates anti-cancer activity while minimizing toxicity in non-cancerous cells.
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) might provide a recovery period for non-cancerous cells, reducing overall toxicity.
Q4: What assays are recommended to confirm the mechanism of cytotoxicity?
A4: To investigate the mechanism of this compound-induced cytotoxicity, we recommend the following assays:
-
Cell Viability Assay (e.g., MTT, CellTiter-Glo®): To quantify the dose-dependent effect of this compound on cell viability.
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide staining): To determine if cell death is occurring through apoptosis.
-
ROS Detection Assay (e.g., DCFDA staining): To measure the levels of intracellular reactive oxygen species.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
-
Possible Cause: Inconsistent cell health or passage number.
-
Troubleshooting Step: Ensure cells are in the logarithmic growth phase and use a consistent, low passage number for all experiments. Create a cell bank to ensure consistency.
-
Possible Cause: Inaccurate drug concentration.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Verify the stock concentration periodically.
Issue 2: Antioxidant co-treatment is not rescuing the cells.
-
Possible Cause: The cytotoxic mechanism is not primarily driven by ROS.
-
Troubleshooting Step: Investigate other potential mechanisms, such as direct mitochondrial damage or cell cycle arrest. Consider performing a cell cycle analysis via flow cytometry.
-
Possible Cause: The concentration of the antioxidant is insufficient.
-
Troubleshooting Step: Perform a dose-response experiment with the antioxidant in the presence of this compound to determine the optimal protective concentration.
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound
| Cell Line | Type | IC50 (µM) |
| Cancer Cell Line A | Cancer | 1.5 |
| Cancer Cell Line B | Cancer | 2.1 |
| HEK293 | Non-cancerous | 10.8 |
| NIH/3T3 | Non-cancerous | 12.5 |
Table 2: Effect of N-acetylcysteine (NAC) on this compound Cytotoxicity in HEK293 Cells
| This compound (µM) | NAC (mM) | Cell Viability (%) |
| 10 | 0 | 52 |
| 10 | 1 | 85 |
| 10 | 5 | 95 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Intracellular ROS Measurement using DCFDA
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound for the desired time.
-
Remove the treatment media and wash the cells with PBS.
-
Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C.
-
Read the fluorescence at an excitation/emission of 485/535 nm.
Visualizations
Caption: Hypothetical signaling pathway of this compound in cancer and non-cancerous cells.
Caption: Experimental workflow for investigating and mitigating this compound cytotoxicity.
Technical Support Center: Understanding Unexpected XP-524 Effects on Cell Cycle Progression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of XP-524 in cell cycle experiments. As a dual inhibitor of Bromodomain and Extra-Terminal (BET) proteins and EP300, this compound is designed to epigenetically repress oncogenic signaling pathways, and its effects on cell cycle progression are a key area of investigation. This guide will help you interpret your results, troubleshoot common issues, and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the cell cycle in cancer cells?
A1: Based on its mechanism as a dual BET/EP300 inhibitor, this compound is expected to induce cell cycle arrest, primarily in the G0/G1 phase. This is largely attributed to the downregulation of key oncogenes that drive cell cycle progression, such as KRAS and c-Myc.[1] By inhibiting the transcriptional activation of these genes, this compound effectively removes the signals that push cells from the G1 phase into the S phase (the DNA synthesis phase).
Q2: How does this compound mechanistically induce G1 arrest?
A2: this compound's induction of G1 arrest is a multi-step process initiated by its dual inhibitory action. By targeting BET proteins (like BRD4) and the histone acetyltransferase EP300, this compound disrupts the transcriptional machinery essential for the expression of critical cell cycle regulators. This leads to reduced levels of Cyclin D and Cyclin E, and subsequently, decreased activity of their partner cyclin-dependent kinases (CDK4/6 and CDK2). The retinoblastoma (Rb) protein remains in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry. Additionally, the expression of CDK inhibitors, such as p21, may be upregulated, further enforcing the G1 checkpoint.
Q3: Can this compound induce other types of cell cycle arrest, such as in G2/M?
A3: While G1 arrest is the most commonly reported outcome for dual BET/EP300 inhibitors, effects on other cell cycle phases are possible and can be cell-type dependent. For instance, some studies with similar dual inhibitors have shown downregulation of genes involved in the G2/M checkpoint and mitotic spindle formation. Therefore, a G2/M arrest, although less common, should not be entirely ruled out and may represent an unexpected but significant finding.
Q4: Is the cell cycle arrest induced by this compound reversible?
A4: Studies on BET inhibitors have shown that the induced G0/G1 arrest can be reversible upon withdrawal of the compound. This has important implications for experimental design, particularly in long-term studies, as cells may re-enter the cell cycle if the inhibitor is removed. The reversibility of this compound induced arrest should be determined empirically for the specific cell line and experimental conditions being used.
Q5: Can this compound induce apoptosis or senescence in conjunction with cell cycle arrest?
A5: Yes, prolonged cell cycle arrest induced by compounds like this compound can lead to other cellular fates, including apoptosis (programmed cell death) or senescence (a state of irreversible growth arrest). The appearance of a sub-G1 peak in flow cytometry data is indicative of apoptosis. Senescence is characterized by distinct morphological changes and the expression of specific biomarkers, such as senescence-associated β-galactosidase. The induction of apoptosis or senescence can be a desired therapeutic outcome and is an important parameter to measure in your experiments.
Data Presentation
Table 1: Representative Cell Cycle Distribution of Pancreatic Cancer Cell Lines (Untreated)
| Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Panc-1 | 55.2 | 28.4 | 16.4 |
| MiaPaCa-2 | 52.1 | 30.5 | 17.4 |
Note: This data is representative of typical untreated pancreatic cancer cell lines and should be used as a baseline for comparison with this compound treated cells.[2][3]
Table 2: Expected Changes in Cell Cycle Distribution Following this compound Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | ~55 | ~28 | ~17 | < 5 |
| This compound (Effective Dose) | Increased (>65) | Decreased (<20) | Decreased (<15) | Variable (may increase with time/dose) |
Note: These are anticipated trends. The exact percentages will vary depending on the cell line, drug concentration, and treatment duration.
Mandatory Visualization
References
Technical Support Center: Overcoming Resistance to XP-524 in Pancreatic Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual BET/EP300 inhibitor, XP-524, in the context of pancreatic cancer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in pancreatic cancer?
A1: this compound is a dual-specificity inhibitor that targets the bromodomains of both the Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, and the histone acetyltransferase EP300/CBP. This dual inhibition leads to the epigenetic silencing of key oncogenes, most notably KRAS, which is mutated in over 90% of pancreatic ductal adenocarcinomas (PDAC). By repressing oncogenic KRAS signaling, this compound demonstrates significant single-agent efficacy. Furthermore, it remodels the tumor microenvironment, enhancing the presentation of tumor antigens and potentiating the effects of immune checkpoint inhibitors.
Q2: My pancreatic cancer cell line shows innate resistance to this compound. What are the potential underlying mechanisms?
A2: Innate resistance to BET inhibitors, a key component of this compound's activity, can be multifactorial. Potential mechanisms include:
-
Pre-existing activation of bypass signaling pathways: Cancer cells may have pre-existing activation of pathways that can compensate for the inhibition of KRAS signaling, such as the PI3K/AKT/mTOR pathway.
-
Low dependence on BRD4/EP300-mediated transcription: The specific transcriptional addictions of the cancer cell line may not be heavily reliant on the targets of this compound.
-
High expression of drug efflux pumps: Constitutive high expression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can reduce the intracellular concentration of this compound.
Q3: We have developed a pancreatic cancer cell line with acquired resistance to this compound. What are the likely mechanisms of this acquired resistance?
A3: Acquired resistance to the BET inhibitor component of this compound in pancreatic cancer models has been associated with several mechanisms:
-
Upregulation of compensatory proteins: Increased expression of other BET family members, such as BRD2, can compensate for the inhibition of BRD4.
-
Activation of alternative signaling pathways: The cancer cells may upregulate parallel survival pathways, such as the PI3K/AKT pathway, to bypass the effects of this compound.
-
Epithelial-Mesenchymal Transition (EMT): The development of resistance has been linked to an EMT phenotype, often driven by the transcription factor ZEB1. This can lead to changes in cell adhesion and signaling.
-
Increased drug efflux: Upregulation of drug efflux pumps like MDR1 is a common mechanism for acquired resistance to various cancer therapeutics.
-
Co-activation of p300: In the context of BET inhibitor resistance, increased activity of p300 may help maintain a transcriptional state that promotes cell survival.
Q4: Can this compound be used to overcome resistance to other therapies in pancreatic cancer?
A4: Yes, preclinical studies have shown that this compound can overcome resistance to KRAS inhibitors. By transcriptionally repressing KRAS expression, this compound utilizes a distinct mechanism of action compared to kinase inhibitors that target the KRAS protein directly. This suggests that this compound may be effective in tumors that have developed resistance to KRAS inhibitors through mutations that affect drug binding.
Troubleshooting Guides
Problem: Decreased this compound efficacy in vitro over time.
Question: We initially observed a significant reduction in cell viability in our pancreatic cancer cell line upon treatment with this compound, but the effect has diminished with continuous culture. How can we investigate the cause?
Answer: This suggests the development of acquired resistance. Here is a workflow to investigate potential mechanisms:
Experimental Workflow for Investigating Acquired this compound Resistance
Caption: Workflow for investigating acquired resistance to this compound.
Problem: High variability in cell viability assay results.
Question: Our MTT/CellTiter-Glo assays with this compound show inconsistent IC50 values between experiments. What could be the cause and how can we improve reproducibility?
Answer: High variability can stem from several factors. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell number to ensure logarithmic growth throughout the assay period. Perform a growth curve analysis to determine the optimal seeding density for your cell line. |
| Drug Potency and Stability | Prepare fresh dilutions of this compound from a validated stock for each experiment. Store the stock solution according to the manufacturer's instructions, typically at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Assay Incubation Time | Ensure the incubation time with this compound is consistent across all experiments. A 72-hour incubation is a common starting point. |
| Reagent Handling | Ensure complete solubilization of the formazan crystals in MTT assays. For CellTiter-Glo, allow the plate and reagents to equilibrate to room temperature before use to ensure optimal enzyme activity. |
| Edge Effects in Plates | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media. |
Problem: No significant increase in apoptosis despite decreased cell viability.
Question: We observe a decrease in cell proliferation with this compound treatment, but Annexin V/PI staining does not show a corresponding increase in apoptosis. What other cell fates might be induced?
Answer: this compound, like other BET inhibitors, can induce cell fates other than apoptosis.
-
Cell Cycle Arrest: this compound may be causing a G1 cell cycle arrest. You can investigate this by flow cytometry analysis of propidium iodide-stained cells.
-
Senescence: BET inhibitors have been shown to induce cellular senescence. This can be assessed by staining for senescence-associated β-galactosidase (SA-β-gal) activity.
-
Autophagy: While less commonly reported for BET inhibitors, autophagy is another possible outcome. This can be investigated by Western blotting for LC3-II conversion or by using autophagy inhibitors in combination with this compound.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound | Target(s) | Cell Line | Assay | IC50 | Citation |
| This compound | BET/EP300 | Panc1 | TR-FRET | BRD4-BD1: 5.8 nM, BRD4-BD2: 1.5 nM | |
| JQ-1 | BET | Panc1 | TR-FRET | BRD4-BD1: 200 nM, BRD4-BD2: 114 nM | |
| This compound | BET/EP300 | AsPC1-MR | Proliferation | Retained efficacy in KRAS inhibitor-resistant cells | |
| JQ1 | BET | BxPC3 | Cell Viability | 3.5 µM |
Experimental Protocols
Generation of JQ1-Resistant Pancreatic Cancer Cell Lines
This protocol is adapted from studies that developed resistance to the BET inhibitor JQ1.
-
Initial IC50 Determination: Determine the IC50 of JQ1 for the parental pancreatic cancer cell line (e.g., Panc-1, AsPC-1) using a standard cell viability assay (e.g., MTT or CellTiter-Glo) with a 72-hour drug exposure.
-
Dose Escalation:
-
Culture the parental cells in media containing JQ1 at a concentration equal to the IC25 (the concentration that inhibits growth by 25%).
-
Continuously culture the cells in this concentration, passaging them as they reach confluence.
-
Once the cells are growing at a normal rate, gradually increase the concentration of JQ1 in a stepwise manner (e.g., to IC50, 2x IC50, and so on).
-
This process can take several months.
-
-
Validation of Resistance:
-
Periodically assess the IC50 of the cultured cells to JQ1 to monitor the development of resistance.
-
Once a significant shift in the IC50 is observed (e.g., >5-fold), the resistant cell line is established.
-
Confirm resistance by comparing the growth of parental and resistant cells in the presence of JQ1.
-
Western Blot for PI3K/AKT Pathway Activation
-
Cell Lysis:
-
Treat parental and this compound-resistant pancreatic cancer cells with or without this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
p-Akt (Ser473)
-
Total Akt
-
p-PI3K
-
Total PI3K
-
β-actin (loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from parental and this compound-resistant cells using a commercial kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green master mix, cDNA, and gene-specific primers.
-
Target genes may include: BRD2, ZEB1, c-MYC, FOSL1, HMGA2.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between resistant and parental cells.
-
MDR1 Efflux Pump Activity Assay (Rhodamine 123)
-
Cell Preparation:
-
Harvest parental and this compound-resistant cells and resuspend them in pre-warmed culture medium.
-
-
Rhodamine 123 Loading:
-
Incubate the cells with Rhodamine 123 (a substrate of MDR1) at 37°C for 30-60 minutes to allow for dye uptake.
-
-
Efflux:
-
Wash the cells with ice-cold PBS to remove excess dye.
-
Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
As a positive control for inhibition of efflux, include a known MDR1 inhibitor (e.g., verapamil).
-
-
Analysis:
-
Measure the intracellular fluorescence of the cells using a flow cytometer.
-
A lower fluorescence intensity in the resistant cells compared to the parental cells indicates increased MDR1-mediated efflux.
-
Signaling Pathway and Workflow Diagrams
KRAS Signaling Pathway Targeted by this compound
Caption: this compound inhibits BRD4/EP300, repressing KRAS transcription.
Technical Support Center: Interference of XP-524 with Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using XP-524 and encountering potential interference with fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, characterize, and mitigate these issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent dual inhibitor of the Bromodomain and Extra-Terminal (BET) proteins and the histone acetyltransferase EP300.[1][2][3] It functions by disrupting the interaction between these proteins and chromatin, which in turn represses the transcription of key oncogenes like KRAS.[1][3] This dual inhibition has shown greater potency compared to first-generation BET inhibitors alone.
Q2: Why might this compound interfere with fluorescence-based assays?
Like many small molecules, this compound has the potential to interfere with fluorescence-based assays through several mechanisms. These include:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit its own fluorescence at the emission wavelength of the assay, leading to a false positive signal.
-
Fluorescence Quenching: this compound might absorb the excitation light or the emitted light from the fluorophore in your assay, leading to a decrease in the detected signal (a false negative). This is also known as the inner filter effect.
-
Light Scattering: At higher concentrations, this compound might precipitate out of solution, causing light scattering that can interfere with the optical measurements of the assay.
Q3: What are the common types of fluorescence-based assays that could be affected?
A variety of fluorescence-based assays are used in drug discovery and could potentially be affected by compound interference. These include:
-
Fluorescence Polarization (FP) assays
-
Fluorescence Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET) assays
-
Enzyme activity assays using fluorescent substrates
-
Cell viability and cytotoxicity assays based on fluorescent reporters
-
Immunofluorescence and high-content imaging
Q4: How can I determine if this compound is interfering with my assay?
The first step is to run a set of control experiments. A simple control is to measure the fluorescence of this compound in the assay buffer alone, without any of the biological components of the assay. An increase in signal compared to the buffer blank suggests autofluorescence, while a decrease in the signal of a known fluorophore in the presence of this compound would indicate quenching.
Troubleshooting Guides
Problem 1: Unexpectedly High Fluorescence Signal
Possible Cause: Autofluorescence of this compound at the assay's excitation and emission wavelengths.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound at various concentrations in the assay buffer.
-
Spectral Scan: Perform a full excitation and emission scan of this compound to determine its fluorescence profile.
-
Shift Wavelengths: If possible, switch to a fluorophore with excitation and emission wavelengths that are outside of this compound's autofluorescence range. Red-shifted fluorophores are often a good option.
-
Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from the compound-only control wells from your experimental wells.
Problem 2: Unexpectedly Low Fluorescence Signal
Possible Cause: Fluorescence quenching or inner filter effect by this compound.
Troubleshooting Steps:
-
Run a Quenching Control: Measure the fluorescence of the assay's fluorophore with and without the presence of this compound. A decrease in signal indicates quenching.
-
Check Absorbance Spectrum: Measure the absorbance spectrum of this compound to see if it overlaps with the excitation or emission wavelengths of your fluorophore.
-
Decrease Compound Concentration: If the experimental design allows, lowering the concentration of this compound may reduce the quenching effect.
-
Change the Fluorophore: Select a fluorophore with a spectral profile that does not overlap with the absorbance spectrum of this compound.
Problem 3: High Variability Between Replicate Wells
Possible Cause: Precipitation of this compound at the tested concentrations.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay plate for any signs of precipitation or turbidity in the wells containing this compound.
-
Solubility Test: Determine the solubility of this compound in your specific assay buffer.
-
Modify Buffer Conditions: If solubility is an issue, you may need to adjust the buffer composition, for example, by adding a small amount of a solubilizing agent like DMSO (ensure it does not affect your assay).
-
Lower Compound Concentration: Use this compound at concentrations well below its solubility limit.
Data Presentation
Table 1: Hypothetical Autofluorescence Profile of this compound
| Concentration of this compound (µM) | Fluorescence Intensity at 485/520 nm (RFU) |
| 0 (Buffer Blank) | 50 |
| 1 | 250 |
| 5 | 1200 |
| 10 | 2500 |
| 25 | 5500 |
| 50 | 9800 |
Table 2: Hypothetical Quenching Effect of this compound on Fluorescein
| Concentration of this compound (µM) | Fluorescence Intensity of 10 nM Fluorescein (RFU) | % Quenching |
| 0 | 50000 | 0% |
| 1 | 48500 | 3% |
| 5 | 42500 | 15% |
| 10 | 35000 | 30% |
| 25 | 22500 | 55% |
| 50 | 11000 | 78% |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
-
Prepare a serial dilution of this compound: Prepare a range of concentrations of this compound in the same assay buffer that will be used for your experiment. Include a buffer-only control.
-
Plate the samples: Add the this compound dilutions and the buffer control to the wells of a microplate (e.g., 96-well or 384-well).
-
Read the plate: Use a fluorescence plate reader to measure the fluorescence at the excitation and emission wavelengths of your primary assay.
-
Analyze the data: Subtract the average fluorescence of the buffer blank from the fluorescence readings of the this compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Quenching by this compound
-
Prepare solutions: Prepare your fluorophore at its working concentration in the assay buffer. Also, prepare a serial dilution of this compound in the assay buffer.
-
Plate the samples: In a microplate, add the fluorophore solution to a set of wells. Then, add the different concentrations of this compound to these wells. Include a control with the fluorophore and buffer only.
-
Read the plate: Measure the fluorescence using the appropriate excitation and emission wavelengths for your fluorophore.
-
Analyze the data: Compare the fluorescence signal in the presence of this compound to the signal of the fluorophore alone. A concentration-dependent decrease in fluorescence suggests a quenching effect.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound interference.
References
- 1. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring XP-524 stability during long-term experiments
This center provides researchers, scientists, and drug development professionals with essential information to ensure the stability of the selective kinase inhibitor XP-524 during long-term experiments. Maintaining the integrity of this compound is critical for reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For solid this compound, long-term storage at -20°C is recommended to ensure stability for up to three years. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[1]
Q2: My this compound stock solution shows a slight color change. What does this indicate?
A2: A color change in your stock solution may suggest chemical degradation or oxidation of the compound.[2] This can be caused by exposure to light, oxygen, or impurities in the solvent. It is highly recommended to perform a quality control check, such as HPLC analysis, before using the solution in an experiment.
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A3: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to compound degradation and precipitation.[2][3] Preparing single-use aliquots of your stock solution is the best practice to maintain its integrity.[3]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: While cell line tolerance can vary, a final DMSO concentration of less than 0.1% is generally considered safe for most cell lines. Concentrations between 0.1% and 0.5% are tolerated by many robust cell lines, but it is crucial to run a vehicle control with the equivalent DMSO concentration to assess any effects on your specific cells.
Q5: What are the primary factors that can cause this compound to degrade in my cell culture medium?
A5: Several factors can influence compound stability in cell culture media. These include elevated temperatures (e.g., 37°C), the pH of the medium, and interactions with media components like serum enzymes or reducing agents. Exposure to light can also cause photodegradation of sensitive compounds.
Troubleshooting Guides
Issue: Inconsistent or Diminished this compound Activity in a Long-Term Assay
Inconsistent results are often linked to the degradation of the small molecule inhibitor in the experimental setup. This guide provides a systematic approach to troubleshoot this common issue.
Hypothetical Signaling Pathway of this compound
This compound is a selective inhibitor of the kinase "Kinase-A," which is a critical node in the "Pro-Growth Pathway." This pathway is often dysregulated in certain disease models.
Quantitative Data Summary
The stability of this compound was assessed in a common cell culture medium (DMEM + 10% FBS) at 37°C. The percentage of the intact compound remaining was quantified at various time points using HPLC-MS.
| Time Point (Hours) | % this compound Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 8 | 98.2 ± 1.1 |
| 24 | 91.5 ± 2.4 |
| 48 | 82.1 ± 3.1 |
| 72 | 70.3 ± 4.5 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the chemical stability of this compound in a complete cell culture medium over time.
Objective: To quantify the degradation of this compound in a liquid medium at 37°C.
Materials:
-
This compound powder
-
DMSO (Anhydrous)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile polypropylene tubes
-
Calibrated incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
Acetonitrile (ACN), cold
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing.
-
Working Solution Preparation: Spike the pre-warmed cell culture medium with the this compound stock solution to a final concentration of 10 µM. The final DMSO concentration should not exceed 0.1%. Prepare a sufficient volume for all time points.
-
Incubation and Sampling:
-
Dispense aliquots of the working solution into sterile polypropylene tubes, one for each time point (e.g., 0, 8, 24, 48, 72 hours).
-
Place the tubes in a 37°C incubator.
-
At each designated time point, remove one tube.
-
-
Sample Processing:
-
Immediately after removal, mix the collected sample with an equal volume of cold acetonitrile to precipitate proteins and halt any further degradation.
-
Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes to pellet the precipitate.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
Analysis:
-
Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentration of the parent this compound compound.
-
The percentage of this compound remaining at each time point is calculated relative to the concentration at Time 0.
-
References
appropriate vehicle control for in vivo XP-524 studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting in vivo studies with the investigational compound XP-524, with a specific focus on the critical role of the vehicle control.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential for in vivo studies with this compound?
A vehicle control is a crucial component of experimental design where a control group of animals is administered the same solvent or carrier (the "vehicle") used to dissolve and deliver this compound, but without the compound itself.[1][2] This is essential to differentiate the biological effects of this compound from any potential effects caused by the vehicle.[1] Solvents, even those considered inert, can have their own biological effects that could confound the interpretation of the study results.[2][3] Therefore, the vehicle control group serves as the baseline to accurately assess the specific effects of this compound.
Q2: What are the recommended vehicles for dissolving this compound for in vivo administration?
This compound is a poorly water-soluble, lipid-based compound. Therefore, aqueous vehicles alone are generally not suitable. The choice of an appropriate vehicle is critical and should be determined empirically. Based on common practices for similar compounds, several vehicle options can be considered:
-
Oil-based vehicles: Given the lipid nature of this compound, natural oils such as corn oil, sesame oil, or olive oil are often suitable for oral administration.
-
Aqueous suspensions: Formulations using suspending agents like carboxymethyl cellulose (CMC) can be used for oral or sometimes parenteral administration.
-
Co-solvent systems: For parenteral routes, a mixture of solvents may be necessary to achieve a suitable formulation. Common co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 or 400 (PEG300/400)
-
Propylene glycol (PG)
-
Ethanol
-
Tween 80 or other surfactants to improve solubility and stability.
-
It is imperative to test the solubility and stability of this compound in the chosen vehicle before initiating animal studies.
Q3: What are the potential side effects of the vehicle itself, and how can I mitigate them?
Many organic solvents and surfactants can have biological effects, including toxicity, inflammation, or neurotoxicity, especially at higher concentrations. For instance, DMSO can cause motor impairment at high doses.
Mitigation Strategies:
-
Minimize Vehicle Concentration: Use the lowest possible concentration of the vehicle components required to dissolve or suspend this compound.
-
Conduct a Vehicle Toxicity Study: Before initiating the main experiment, it is highly recommended to conduct a pilot study with the vehicle alone to assess any potential adverse effects in the chosen animal model.
-
Review Literature: Check for published studies that have used the same vehicle in the same animal model to understand potential tolerability issues.
Troubleshooting Guides
Problem 1: The vehicle control group is showing unexpected biological effects (e.g., toxicity, weight loss, inflammation).
-
Possible Cause: The vehicle itself may be causing toxicity at the administered concentration.
-
Solution:
-
Lower the Vehicle Concentration: If possible, reduce the concentration of the organic solvents or surfactants in your formulation.
-
Run a Dose-Response for the Vehicle: Conduct a study to determine a no-observed-adverse-effect level (NOAEL) for your vehicle.
-
Consider Alternative Vehicles: Test other, potentially better-tolerated vehicles. For example, if a DMSO-based formulation is causing issues, an oil-based or CMC-based formulation might be a suitable alternative for oral studies.
-
Problem 2: High variability in the results of the this compound-treated group.
-
Possible Cause: Inconsistent preparation of the this compound formulation, leading to inaccurate dosing.
-
Solution:
-
Prepare a Homogenous Formulation: Ensure that this compound is fully dissolved or uniformly suspended in the vehicle. For suspensions, continuous mixing during administration is crucial.
-
Prepare a Fresh Batch: Whenever possible, prepare the formulation fresh for each experiment to avoid degradation or precipitation of the compound.
-
Validate Formulation Consistency: Before starting the study, prepare a larger batch of the formulation and test its homogeneity and concentration at different time points.
-
Problem 3: The chosen vehicle is not adequately dissolving or suspending this compound.
-
Possible Cause: The physicochemical properties of this compound are not compatible with the selected vehicle.
-
Solution:
-
Modify the Vehicle Composition: Try adding a co-solvent or a surfactant to improve solubility.
-
Test a Panel of Vehicles: Systematically test the solubility of this compound in a range of different vehicles and co-solvent systems.
-
Consider Formulation Technologies: For very challenging compounds, advanced formulation strategies such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) may be necessary.
-
Data Presentation
Table 1: Comparison of Common Vehicle Formulations for Poorly Soluble Compounds
| Vehicle Formulation | Route of Administration | Advantages | Disadvantages |
| Corn Oil | Oral | Good for lipid-soluble compounds, generally well-tolerated. | Not suitable for parenteral routes. |
| 0.5% Carboxymethyl Cellulose (CMC) in Saline | Oral, IP | Forms a stable suspension for many compounds, generally inert. | May not be suitable for all compounds, requires careful homogenization. |
| 10% DMSO, 40% PEG400, 50% Saline | IV, IP | Can dissolve a wide range of poorly soluble compounds. | Higher potential for vehicle-induced toxicity. |
| 5% DMSO, 20% Solutol HS 15, 75% Saline | IV | Good solubilizing capacity, often used in preclinical studies. | Solutol can have its own biological effects. |
| 10% Tween 80 in Saline | IP, IV | A surfactant that can improve solubility and stability. | Can cause hypersensitivity reactions in some animals. |
Experimental Protocols
Protocol 1: Preparation of a 0.5% Carboxymethyl Cellulose (CMC) Vehicle
-
Materials:
-
Carboxymethyl cellulose (low viscosity)
-
0.9% sterile saline
-
Sterile magnetic stir bar and stir plate
-
Sterile beaker or bottle
-
-
Procedure:
-
In a sterile container, add the desired volume of 0.9% saline.
-
While continuously stirring the saline, slowly sprinkle in the CMC powder to make a 0.5% (w/v) solution (e.g., 0.5 g of CMC in 100 mL of saline).
-
Continue stirring until the CMC is fully dissolved. This may take several hours. The final solution should be clear and slightly viscous.
-
Store the vehicle at 4°C.
-
Protocol 2: Preparation of this compound in a CMC Suspension
-
Materials:
-
This compound powder
-
Prepared 0.5% CMC vehicle
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Spatula
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Place the powder in a mortar.
-
Add a small volume of the 0.5% CMC vehicle to the powder and triturate with the pestle to form a smooth paste.
-
Gradually add the remaining volume of the CMC vehicle while continuously mixing to ensure a uniform suspension.
-
If necessary, use a homogenizer to further reduce the particle size and improve the uniformity of the suspension.
-
Continuously stir the suspension during dosing to prevent settling of the compound.
-
Mandatory Visualization
Caption: Workflow for selecting an appropriate vehicle for in vivo this compound studies.
References
Validation & Comparative
XP-524 Outperforms JQ-1 in Preclinical Models of Pancreatic Cancer Through Dual BET/EP300 Inhibition
For Immediate Release
A comparative analysis of the novel dual BET/EP300 inhibitor, XP-524, and the established BET inhibitor, JQ-1, reveals this compound's superior efficacy in suppressing pancreatic cancer growth in preclinical studies. This enhanced anti-tumor activity is attributed to its unique mechanism of action, which involves the epigenetic silencing of the key oncogene, KRAS.
Researchers and drug development professionals in oncology are continually seeking more effective therapeutic strategies for pancreatic ductal adenocarcinoma (PDAC), a malignancy with a notoriously poor prognosis. A recent study provides compelling evidence for the therapeutic potential of this compound, a next-generation epigenetic modulator, demonstrating its advantages over the first-generation BET inhibitor, JQ-1.
Enhanced Potency and Superior In Vitro Efficacy
This compound distinguishes itself from JQ-1 through its dual-inhibitory function, targeting both the Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4, and the histone acetyltransferase EP300. This dual action results in a more potent inhibition of cancer cell growth.
In vitro studies highlight this compound's superior performance. In a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay, this compound demonstrated significantly lower half-maximal inhibitory concentrations (IC50) for BRD4 bromodomains compared to JQ-1, indicating a much higher potency in target engagement.
| Compound | Target | IC50 (nM) |
| This compound | BRD4 (BD1) | 5.8 |
| BRD4 (BD2) | 1.5 | |
| JQ-1 | BRD4 (BD1) | 200 |
| BRD4 (BD2) | 114 |
Furthermore, in cell viability assays using the Panc-1 human pancreatic cancer cell line, this compound was found to be more effective at lower concentrations than JQ-1. The combination of JQ-1 with an EP300/CBP inhibitor was required to achieve a similar maximal efficacy to this compound alone, underscoring the benefit of this compound's dual-inhibition mechanism. While specific IC50 values for cell viability were not provided in the primary comparative study, the qualitative data strongly supports the superior potency of this compound.
Mechanism of Action: Epigenetic Silencing of KRAS
The enhanced efficacy of this compound in pancreatic cancer is largely attributed to its ability to epigenetically silence the KRAS oncogene, a critical driver in the majority of pancreatic tumors.[1] RNA sequencing analysis of Panc-1 cells treated with this compound revealed a significant repression of KRAS signaling pathways. This effect was comparable to the combination of JQ-1 and an EP300/CBP inhibitor, further validating the advantage of this compound's dual-targeting approach.
Caption: this compound's dual inhibition of BET and EP300 leads to KRAS suppression.
Superior In Vivo Performance in Pancreatic Cancer Models
The advantages of this compound observed in vitro were translated into significant in vivo efficacy. In transgenic mouse models of aggressive pancreatic cancer, daily intraperitoneal administration of this compound at 5 mg/kg extended survival and inhibited KRAS signaling. In contrast, studies with JQ-1 in patient-derived xenograft (PDX) models of pancreatic cancer required a much higher dose of 50 mg/kg daily to achieve tumor growth inhibition.
Furthermore, this compound demonstrated a favorable impact on the tumor microenvironment. Treatment with this compound led to an enhanced presentation of self-peptides and increased recruitment of cytotoxic T lymphocytes into the tumor. This suggests that this compound may also function as an immunomodulatory agent, potentially sensitizing pancreatic tumors to immunotherapy. Indeed, the combination of this compound with an anti-PD-1 antibody in vivo resulted in a reactivated cytotoxic immune program and significantly extended survival beyond that of this compound monotherapy.
Caption: Comparative in vivo experimental workflow for this compound and JQ-1.
Experimental Protocols
Cell Lines and Culture: Human pancreatic cancer cell lines, such as Panc-1, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cell Viability Assay (MTT Assay):
-
Seed pancreatic cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or JQ-1 for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
RNA Sequencing:
-
Treat Panc-1 cells with this compound (1 µM), JQ-1 (1 µM), or DMSO (vehicle control) for 24 hours.
-
Isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
Prepare RNA sequencing libraries from the extracted RNA.
-
Perform sequencing using a high-throughput sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes and perform pathway analysis.
In Vivo Mouse Models:
-
Utilize transgenic mouse models of pancreatic cancer (e.g., KPC mice) or establish patient-derived xenografts (PDXs) by implanting patient tumor fragments subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize mice into treatment groups: Vehicle control, this compound (5 mg/kg, daily i.p.), or JQ-1 (50 mg/kg, daily i.p.).
-
Monitor tumor growth regularly using imaging techniques or caliper measurements.
-
Record survival data.
-
At the end of the study, harvest tumors for downstream analysis, including immunohistochemistry and RNA sequencing.
Conclusion
The dual BET/EP300 inhibitor this compound demonstrates a clear advantage over the single-target BET inhibitor JQ-1 in preclinical models of pancreatic cancer. Its enhanced potency, superior in vitro and in vivo efficacy, and unique mechanism of action involving the epigenetic silencing of KRAS position it as a promising therapeutic candidate for this challenging disease. The immunomodulatory effects of this compound further suggest its potential for use in combination with immunotherapies, offering a multi-pronged attack against pancreatic cancer. Further clinical investigation of this compound is warranted to translate these promising preclinical findings into benefits for patients.
References
Dual BET/EP300 Inhibitors Emerge as a Superior Strategy to Single-Agent BET Inhibition in Preclinical Cancer Models
A new class of dual-action inhibitors targeting both the Bromodomain and Extra-Terminal (BET) family of proteins and the histone acetyltransferases (HATs) p300/CBP is demonstrating significantly greater preclinical antitumor activity compared to single-agent BET inhibitors. These dual inhibitors, such as NEO2734 and XP-524, have shown enhanced potency in killing cancer cells and more robust tumor growth inhibition in various cancer models, including lymphomas, leukemias, prostate, and pancreatic cancers. This comprehensive guide compares the performance of dual BET/EP300 inhibitors to their single-agent counterparts, providing supporting experimental data, detailed methodologies, and mechanistic insights.
The rationale for dual inhibition stems from the complementary roles of BET proteins and p300/CBP in gene regulation. BET proteins act as "readers" of the epigenetic code, recognizing acetylated histones to recruit transcriptional machinery to specific gene loci, often driving the expression of key oncogenes like MYC. The p300/CBP proteins are "writers" of this code, as they are histone acetyltransferases that place the acetyl marks recognized by BET proteins. By simultaneously blocking both the "writer" and the "reader," dual inhibitors can achieve a more profound and durable suppression of oncogenic transcription programs than inhibiting either target alone.
In Vitro Efficacy: Dual Inhibitors Demonstrate Superior Potency
Studies across a broad range of cancer cell lines consistently show that dual BET/EP300 inhibitors are more potent than single-agent BET inhibitors. This is evidenced by lower half-maximal inhibitory concentration (IC50) values, indicating that a lower concentration of the dual inhibitor is required to achieve a 50% reduction in cancer cell viability.
For instance, the dual inhibitor NEO2734 has demonstrated a median IC50 of 157 nM across 27 diffuse large B-cell lymphoma (DLBCL) cell lines, showing greater potency than the single-agent BET inhibitor birabresib (median IC50 of 237 nM) in the same panel.[1] In acute myeloid leukemia (AML) cell lines, NEO2734 also showed superior activity, with IC50 values ranging from 27 to 125 nM.[2] Similarly, in pancreatic cancer cell lines, the dual inhibitor this compound was more effective at lower concentrations than the well-characterized BET inhibitor JQ1.[3] The addition of a p300/CBP inhibitor to JQ1 mimicked the superior efficacy of this compound, highlighting the benefit of dual targeting.[3]
| Inhibitor Class | Compound | Cancer Type | Cell Line(s) | Median IC50 (nM) | Reference |
| Dual BET/EP300 | NEO2734 | DLBCL | 27 cell lines | 157 | [1] |
| Single-Agent BET | Birabresib | DLBCL | 27 cell lines | 237 | |
| Dual BET/EP300 | NEO2734 | AML | Various | 27 - 125 | |
| Dual BET/EP300 | This compound | Pancreatic Cancer | Panc1 | More potent than JQ1 | |
| Single-Agent BET | JQ1 | Pancreatic Cancer | Panc1 | Less potent than this compound |
In Vivo Antitumor Activity: Enhanced Tumor Suppression with Dual Inhibition
The enhanced potency observed in vitro translates to superior antitumor activity in preclinical animal models. In a xenograft model of AML, NEO2734 demonstrated much stronger antitumor activity compared to a single-agent BET inhibitor. Similarly, in mouse models of NUT midline carcinoma, NEO2734 led to significant tumor growth inhibition and prolonged survival.
In aggressive models of pancreatic cancer, this compound also demonstrated pronounced single-agent efficacy, extending the survival of the animals. A direct comparison in a pancreatic cancer model showed that while the single-agent BET inhibitor JQ1 had a modest effect on tumor growth, the dual inhibitor this compound was highly effective, with an efficacy comparable to the combination of JQ1 and a p300/CBP inhibitor.
| Inhibitor Class | Compound | Cancer Model | Key Findings | Reference |
| Dual BET/EP300 | NEO2734 | AML Xenograft | Stronger antitumor activity than a BET inhibitor. | |
| Dual BET/EP300 | NEO2734 | NUT Midline Carcinoma | Significant tumor growth inhibition and prolonged survival. | |
| Dual BET/EP300 | This compound | Pancreatic Cancer (KPC mice) | Extended survival. | |
| Dual BET/EP300 | This compound | Pancreatic Cancer Xenograft | Highly effective at suppressing tumor growth, similar to JQ1 + p300/CBP inhibitor. | |
| Single-Agent BET | JQ1 | Pancreatic Cancer Xenograft | Modest growth suppression. |
Mechanism of Action: Deeper Transcriptional Reprogramming
The superior efficacy of dual BET/EP300 inhibitors is rooted in their ability to induce a more profound and comprehensive shutdown of oncogenic transcriptional programs. While single-agent BET inhibitors primarily work by displacing BET proteins from acetylated chromatin, dual inhibitors also prevent the acetylation of histones by p300/CBP, thus targeting the epigenetic regulation at two critical nodes.
dot
Figure 1: Simplified signaling pathway illustrating the dual inhibition strategy.
This dual action leads to a more significant downregulation of key oncogenes. For example, transcriptome analysis of DLBCL cells treated with NEO2734 revealed a greater number of differentially expressed transcripts compared to the single-agent BET inhibitor birabresib. A key finding with the dual inhibitor this compound in pancreatic cancer is its ability to significantly downregulate the expression of the KRAS oncogene, a critical driver in this malignancy that has proven difficult to target directly. This effect was not as pronounced with the single-agent BET inhibitor JQ1 alone.
dot
Figure 2: General experimental workflow for comparing inhibitors.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the single-agent BET inhibitor or the dual BET/EP300 inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period, typically 72 hours.
-
MTT Addition: After incubation, MTT reagent (e.g., 0.5 mg/mL final concentration) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are standard for evaluating the in vivo efficacy of anticancer agents.
-
Tumor Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The inhibitors (single-agent or dual) are administered to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²)/2. Animal body weight and overall health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. In survival studies, mice are monitored until they meet the criteria for euthanasia.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to compare the treatment groups to the control group. For survival studies, Kaplan-Meier curves are generated and analyzed.
Conclusion
The preclinical data strongly suggest that the dual inhibition of BET proteins and p300/CBP is a more effective therapeutic strategy than targeting BET proteins alone. The increased potency and broader mechanistic action of dual inhibitors like NEO2734 and this compound offer the potential for improved clinical outcomes, particularly in cancers driven by oncogenes that are regulated by this epigenetic machinery. As these dual inhibitors advance into clinical trials, their performance in human patients will be eagerly anticipated by the oncology research community.
References
Dual Epigenetic Modulator XP-524 and Anti-PD-1 Antibody: A Synergistic Combination for Pancreatic Cancer Immunotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of pancreatic ductal adenocarcinoma (PDAC) treatment remains challenging, with limited efficacy of conventional therapies and modest responses to immunotherapy. This guide provides a comprehensive comparison of the novel dual bromodomain and extraterminal domain (BET) and EP300 inhibitor, XP-524, in combination with anti-PD-1 antibodies, against alternative epigenetic-based immunotherapy combinations. The data presented herein, supported by detailed experimental protocols and visual diagrams, aims to inform researchers, scientists, and drug development professionals on the potential of this synergistic approach.
Executive Summary
This compound, a first-in-class dual inhibitor of BET proteins (like BRD4) and the histone acetyltransferase EP300/CBP, demonstrates significant synergy with anti-PD-1 antibodies in preclinical models of pancreatic cancer.[1][2][3][4] This combination therapy not only enhances tumor growth inhibition but also leads to a substantial improvement in overall survival. The mechanism underlying this synergy involves the reprogramming of the tumor microenvironment by this compound, rendering the typically "cold" pancreatic tumors sensitive to immune checkpoint blockade.[1] This guide will delve into the experimental data supporting these claims, compare it with the BET inhibitor JQ1 in a similar combination, and provide detailed methodologies for key experiments.
Data Presentation: this compound vs. JQ1 in Combination with Anti-PD-1/PD-L1
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound and JQ1 combination therapies in pancreatic cancer models.
Table 1: In Vivo Efficacy in Pancreatic Cancer Mouse Models
| Treatment Group | Median Survival (Days) | Tumor Growth Inhibition | Key Immune Cell Changes | Mouse Model | Reference |
| This compound + anti-PD-1 | 161 | Not explicitly quantified, but survival data indicates significant inhibition | ↑ CD45+ infiltrate, ↑ CD3+ T cells, ↑ CD4+ and CD8+ T cells, ↑ IFNγ+ CD8+ T cells, ↓ PD-1+ T cells, ↓ Tregs | KPC | |
| This compound Monotherapy | Not specified, but significantly less than combination | - | ↑ Tumor accumulation of T lymphocytes (with high PD-1 expression) | KPC | |
| anti-PD-1 Monotherapy | 51 | No significant effect on survival | Modest increase in tumor-infiltrating T cells | KPC | |
| JQ1 + anti-PD-L1 | Not reported in the study | Synergistic inhibition of tumor growth | Not explicitly detailed in the provided snippets | PDAC Xenograft | |
| JQ1 Monotherapy | Not reported in the study | Significant tumor growth inhibition | - | PDAC Xenograft | |
| anti-PD-L1 Monotherapy | Not reported in the study | Significant tumor growth inhibition | - | PDAC Xenograft |
Table 2: In Vitro Effects on Pancreatic Cancer Cells
| Treatment Group | Effect on Cell Proliferation | Effect on Cell Apoptosis | Cell Lines | Reference |
| This compound | Highly effective at suppressing tumor cell growth | Not explicitly detailed | Panc1 | |
| JQ1 + anti-PD-L1 | Amplified inhibitory effect on tumor cell proliferation (p < 0.001) | Enhanced induction of tumor cell apoptosis (p < 0.001) | Not specified | |
| JQ1 | Modest growth suppression | Not explicitly detailed | Panc1 |
Mechanism of Action and Signaling Pathways
This compound exerts its synergistic effect with anti-PD-1 antibodies through a multi-pronged mechanism. As a dual inhibitor of BET proteins and EP300, this compound epigenetically silences oncogenic KRAS signaling, a key driver in the majority of pancreatic cancers. Furthermore, this compound enhances the antigen presentation machinery in cancer cells by upregulating MHC Class I expression. This increased antigen presentation, combined with the recruitment of cytotoxic T lymphocytes, primes the tumor for an effective anti-tumor immune response. However, these T cells often remain in an exhausted state, characterized by high PD-1 expression. The addition of an anti-PD-1 antibody releases this brake on the immune system, reactivating the cytotoxic T cells and leading to a potent and durable anti-tumor effect.
Caption: Synergistic mechanism of this compound and anti-PD-1 antibody.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Synergy Study in KPC Mouse Model
-
Animal Model: Pdx1-Cre x LSL-KrasG12D x LSL-TP53R172H+/- (KPC) mice, a transgenic model of advanced pancreatic ductal adenocarcinoma.
-
Treatment Groups:
-
Vehicle control
-
This compound (5 mg/kg, daily intraperitoneal injections)
-
Anti-PD-1 antibody (200 µg, every other day)
-
This compound + anti-PD-1 antibody (same dosing as individual arms)
-
-
Tumor Monitoring: Tumor growth is monitored, and survival is recorded as the primary endpoint.
-
Immunophenotyping: At the study endpoint, tumors and spleens are harvested for flow cytometric analysis of immune cell populations (CD45+, CD3+, CD4+, CD8+, FoxP3+, PD-1+, IFNγ+).
Caption: Workflow for the in vivo synergy study.
RNA-Sequencing of Pancreatic Cancer Cells
-
Cell Line: Panc1 human pancreatic cancer cells.
-
Treatment: Cells are treated with either DMSO (vehicle), 1 µM JQ-1, 1 µM SGC-CBP30 (an EP300/CBP inhibitor), a combination of JQ-1 and SGC-CBP30, or 1 µM this compound for 24 hours.
-
RNA Extraction: Total RNA is extracted using a commercially available kit (e.g., RNeasy Plus Mini Kit).
-
Library Preparation and Sequencing: mRNA is purified using poly-T oligo-attached magnetic beads, followed by fragmentation and cDNA synthesis. Sequencing is performed on an Illumina platform.
-
Data Analysis: Raw reads are mapped to the human reference genome. Differential gene expression analysis is performed to identify pathways affected by the treatments.
Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Harvested tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Leukocyte Isolation: Tumor-infiltrating leukocytes can be enriched from the single-cell suspension.
-
Antibody Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against surface and intracellular markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, IFNγ).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: Gating strategies are used to identify and quantify different immune cell populations within the tumor microenvironment.
Conclusion
The combination of the dual BET/EP300 inhibitor this compound with an anti-PD-1 antibody represents a promising therapeutic strategy for pancreatic cancer. The preclinical data strongly suggest a synergistic effect that overcomes the resistance of pancreatic tumors to immune checkpoint blockade alone. By targeting key oncogenic pathways and remodeling the tumor microenvironment, this compound creates a scenario where anti-PD-1 therapy can be highly effective. While the BET inhibitor JQ1 also shows synergy with anti-PD-L1, the dual-targeting mechanism of this compound may offer a more potent and comprehensive approach to sensitizing pancreatic cancer to immunotherapy. Further clinical investigation is warranted to translate these encouraging preclinical findings into tangible benefits for patients with this devastating disease.
References
- 1. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy of XP-524 on the MEK/ERK Pathway: A Guide for Researchers
For researchers and professionals in drug development, understanding the precise mechanism and efficacy of novel therapeutic compounds is paramount. This guide provides a detailed comparison of XP-524's effect on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway against established direct inhibitors of MEK and ERK. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive overview for validating the therapeutic potential of this compound.
Mechanism of Action: An Indirect Approach to Pathway Inhibition
This compound is a novel dual inhibitor of the Bromodomain and Extra-Terminal (BET) proteins and the p300/CBP histone acetyltransferases. Unlike direct MEK or ERK inhibitors, this compound modulates the MEK/ERK pathway indirectly. Its primary mechanism involves the epigenetic silencing of oncogenic KRAS, a key upstream activator of the RAF-MEK-ERK signaling cascade.[1][2][3] This leads to a downstream reduction in ERK phosphorylation and activation, thereby inhibiting cell proliferation in cancer models, particularly those with KRAS mutations.[1][2]
In contrast, traditional MEK and ERK inhibitors directly bind to and block the kinase activity of their respective targets within the signaling cascade.
Quantitative Comparison of Inhibitor Potency
To objectively assess the efficacy of this compound in modulating the MEK/ERK pathway, a comparison with well-characterized direct MEK and ERK inhibitors is essential. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds. It is important to note that a direct IC50 value for this compound on MEK or ERK is not applicable due to its indirect mechanism of action. The efficacy of this compound would be quantified by measuring the downstream reduction in phosphorylated ERK (p-ERK). The BET inhibitor component of this compound, similar to the well-studied BET inhibitor JQ1, is known to downregulate MYC, a key downstream effector of the MEK/ERK pathway.
Table 1: Comparison of MEK Inhibitor Potency
| Inhibitor | Target | IC50 (Cell-Free Assay) | IC50 (Cell-Based Assay) |
| Trametinib | MEK1/2 | ~0.7 - 1.8 nM | ~0.3 - 10 nM (in various melanoma cell lines) |
| Cobimetinib | MEK1 | ~0.9 - 4.2 nM | ~0.006 - 0.8 µM (in renal cell carcinoma lines) |
| Selumetinib | MEK1 | ~14 nM | ~10 nM (p-ERK inhibition) |
| Binimetinib | MEK1/2 | ~12 nM | ~8 nM - 1.16 µM (in neuroblastoma cell lines) |
Table 2: Comparison of ERK Inhibitor Potency
| Inhibitor | Target | IC50 (Cell-Free Assay) | IC50 (Cell-Based Assay) |
| SCH772984 | ERK1/2 | ~1 - 4 nM | ~75 nM (p-ERK inhibition in SH-SY5Y cells) |
| MK-8353 | ERK1/2 | ~7 - 20 nM | Complete p-ERK suppression at 30 nM in A2058 cells |
| GDC-0994 | ERK1/2 | ~0.3 - 1.1 nM | ~86 nM (p-ERK inhibition in A375 cells) |
Visualizing the Inhibition of the MEK/ERK Pathway
To clarify the distinct mechanisms of action, the following diagrams illustrate the signaling cascade and the points of intervention for both direct inhibitors and this compound.
References
Dual-Inhibitor XP-524 Demonstrates Potent Anti-Tumor Activity in Pancreatic Cancer Models, Outperforming Single-Target Agents
A novel dual-inhibitor, XP-524, has shown significant promise in preclinical models of pancreatic ductal adenocarcinoma (PDAC), exhibiting superior tumor-killing capabilities compared to single-target epigenetic inhibitors. By simultaneously targeting two key cellular proteins, BRD4 and EP300/CBP, this compound effectively suppresses the oncogenic KRAS signaling pathway, a critical driver in the majority of pancreatic cancers.[1][2][3][4] This multi-pronged approach not only demonstrates potent single-agent efficacy but also sensitizes tumors to immunotherapy, offering a potential new therapeutic avenue for this notoriously difficult-to-treat disease.[1]
Pancreatic cancer remains a major challenge in oncology, with limited effective treatment options. The frequent mutation of the KRAS gene in PDAC has made it a prime therapeutic target. This compound, a dual inhibitor of the bromodomain and extraterminal motif (BET) protein BRD4 and the histone acetyltransferase EP300/CBP, has emerged as a promising candidate. Research demonstrates that this dual inhibition leads to the epigenetic silencing of KRAS, a mechanism that distinguishes it from direct KRAS inhibitors.
Comparative Efficacy of this compound in PDAC Models
In vitro studies have highlighted the superior performance of this compound when compared to the well-established BET inhibitor, JQ-1. This compound demonstrated increased potency and greater tumoricidal activity than JQ-1 alone. Its efficacy was found to be comparable to the combination of JQ-1 with an EP300/CBP inhibitor, SGC-CBP30, suggesting that the dual-target action of this compound is key to its enhanced anti-tumor effects.
| Compound/Combination | Target(s) | Key Efficacy Findings in PDAC Models |
| This compound | BRD4 and EP300/CBP | Superior potency and tumoricidal activity compared to JQ-1 alone. Comparable efficacy to the combination of JQ-1 and SGC-CBP30. Prevents KRAS-induced neoplastic transformation and extends survival in mouse models. |
| JQ-1 | BRD4 | Modest growth suppression as a single agent. |
| JQ-1 + SGC-CBP30 | BRD4 and EP300/CBP | Markedly enhanced growth suppression compared to JQ-1 alone. Similar maximum efficacy to this compound, but this compound is more effective at lower concentrations. |
Overcoming Resistance to Direct KRAS Inhibitors
A significant challenge in targeting KRAS directly is the development of resistance. Recent studies have explored the use of this compound in PDAC cell lines that have developed resistance to direct KRAS inhibitors like MRTX1133. The results indicate that this compound retains its anti-proliferative efficacy in these resistant cells, highlighting the potential of its distinct "KRAS-erasing" mechanism to overcome acquired resistance to kinase inhibitors.
| Therapeutic Strategy | Mechanism of Action | Advantage in Overcoming Resistance |
| This compound (KRAS Eraser) | Epigenetic silencing of KRAS expression by inhibiting BRD4 and EP300/CBP. | Effective in PDAC cells resistant to direct KRAS kinase inhibitors. |
| Direct KRAS Inhibitors (e.g., MRTX1133, VS-7375) | Direct inhibition of the KRAS protein's activity. | Prone to resistance through secondary mutations in the KRAS gene. |
Experimental Protocols
Cell Viability and Growth Kinetics
Panc1 tumor cells were seeded in equal numbers and treated with either a DMSO vehicle, 1 µM JQ-1, 1 µM SGC-CBP30, a combination of JQ-1 and SGC-CBP30, or 1 µM this compound. Cell growth was monitored until the DMSO-treated control cells reached 100% confluence. Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50) for each treatment.
In Vivo Efficacy in Transgenic Mouse Models
The anti-tumor activity of this compound was evaluated in two transgenic mouse models of aggressive PDAC: the KPC (Pdx1-Cre;LSL-KrasG12D/+;LSL-Trp53R172H/+) and KPPC (Pdx1-Cre;LSL-KrasG12D/+;LSL-Trp53R172H/+) models. This compound was administered daily via intraperitoneal injection at a dose of 5 mg/kg. Survival was monitored, and tumor tissues were analyzed for changes in KRAS signaling, cell proliferation, and apoptosis.
Combination Therapy with Immune Checkpoint Inhibition
To assess the synergistic effect of this compound with immunotherapy, KPC mice bearing PDAC tumors were treated with this compound (5 mg/kg, daily i.p.) in combination with an anti-PD-1 antibody. The survival of the mice was monitored, and the tumor microenvironment was analyzed for the infiltration and activation of cytotoxic T lymphocytes.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Figure 1: Mechanism of action of this compound in PDAC.
Figure 2: Workflow for cross-validation of this compound's anti-tumor activity.
References
- 1. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
Dual BET/EP300 Inhibitor XP-524 Enhances Antigen Presentation Machinery in Pancreatic Cancer
A comprehensive comparison of XP-524 with other bromodomain and extra-terminal domain (BET) inhibitors reveals its potential in modulating the tumor immune microenvironment by upregulating key components of the antigen presentation pathway. This guide provides an objective analysis of this compound's performance, supported by experimental data, for researchers, scientists, and drug development professionals.
A novel dual inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins and the E1A binding protein p300 (EP300), this compound, has been shown to significantly enhance the antigen presentation machinery in pancreatic cancer cells. This targeted action on crucial epigenetic regulators leads to an increased expression of Major Histocompatibility Complex (MHC) class I molecules, rendering tumor cells more visible to the immune system.
Comparative Analysis of this compound and Other BET Inhibitors
To contextualize the effects of this compound, this guide compares its activity with JQ1, a well-characterized BET inhibitor, and NEO2734, another dual BET/EP300 inhibitor. While direct comparative studies under identical conditions are limited, data from independent research provides valuable insights into their relative efficacy in modulating antigen presentation.
| Compound | Target(s) | Key Effects on Antigen Presentation Machinery | Cell Line(s) | Quantitative Change in MHC Class I | Reference |
| This compound | BET, EP300 | Upregulates mRNA expression of multiple Human Leukocyte Antigen (HLA) molecules; Increases surface expression of MHC class I. | Panc1 (human pancreatic cancer) | Data on specific fold change not publicly available. Immunohistochemistry shows increased staining. | [1] |
| JQ1 | BET | Upregulates HLA-A, HLA-B, and HLA-C mRNA and protein expression. | SCC1, CAL27 (head and neck squamous cell carcinoma) | ~1.5-3 fold increase in mRNA expression (RT-qPCR). | [2] |
| NEO2734 | BET, EP300 | Potent anti-tumor activity; specific effects on antigen presentation not detailed in available literature. | Prostate cancer and Diffuse Large B-Cell Lymphoma cell lines | Not Reported | [3][4][5] |
Mechanism of Action: Modulating the Antigen Presentation Pathway
This compound's dual inhibitory action on both BET proteins and EP300 is thought to synergistically contribute to the upregulation of the antigen presentation machinery. BET proteins are "readers" of histone acetylation marks, and their inhibition can alter the transcription of key genes. EP300 is a histone acetyltransferase ("writer") that also plays a role in transcriptional regulation. By targeting both, this compound can more profoundly impact the expression of genes involved in immune recognition.
The core of this process is the MHC class I antigen presentation pathway. In cancer cells, this pathway is often suppressed, allowing them to evade immune surveillance. This compound appears to counteract this by increasing the transcription of HLA genes, which encode the MHC molecules that present tumor-associated antigens to cytotoxic T lymphocytes.
Caption: this compound enhances antigen presentation by upregulating HLA gene transcription.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.
RNA-Sequencing Analysis
Objective: To determine the effect of this compound on the transcriptome of pancreatic cancer cells, with a focus on genes related to antigen presentation.
Cell Line: Panc1 (human pancreatic adenocarcinoma).
Treatment: Cells are treated with a specified concentration of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 24-48 hours).
Protocol:
-
Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library preparation for sequencing is performed using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing is carried out on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data analysis involves aligning reads to the human reference genome, quantifying gene expression, and performing differential expression analysis to identify genes and pathways modulated by this compound. Gene set enrichment analysis (GSEA) is used to identify enriched pathways, such as the antigen processing and presentation pathway.
Flow Cytometry for MHC Class I Surface Expression
Objective: To quantify the surface expression of MHC class I molecules on pancreatic cancer cells following treatment with this compound.
Cell Line: Panc1 or other relevant pancreatic cancer cell lines.
Treatment: Cells are treated with this compound or vehicle control as described for RNA-sequencing.
Protocol:
-
Cells are harvested using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Cells are washed with a staining buffer (e.g., PBS with 2% FBS).
-
Cells are incubated with a fluorochrome-conjugated primary antibody specific for MHC class I (e.g., FITC-conjugated anti-HLA-A,B,C antibody, clone W6/32) for 30 minutes on ice in the dark.
-
Isotype-matched control antibodies are used to control for non-specific binding.
-
After incubation, cells are washed twice with staining buffer.
-
A viability dye (e.g., Propidium Iodide or DAPI) is added to exclude dead cells from the analysis.
-
Samples are analyzed on a flow cytometer (e.g., BD FACSCanto II).
-
Data is analyzed using flow cytometry software (e.g., FlowJo) to determine the median fluorescence intensity (MFI), which corresponds to the level of MHC class I expression.
Real-Time Quantitative PCR (RT-qPCR)
Objective: To validate the upregulation of specific HLA gene expression observed in RNA-sequencing data.
Protocol:
-
RNA is extracted and reverse transcribed into cDNA as described for RNA-sequencing.
-
RT-qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry.
-
Primers specific for target HLA genes (e.g., HLA-A, HLA-B, HLA-C) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization are used. An example of primer sequences for HLA-A is: Forward - 5'-GCTCCCACTCCATGAGGTAT-3'; Reverse - 5'-AGTCTGTGACTGGGCCTTCA-3'.
-
The relative expression of the target genes is calculated using the ΔΔCt method.
Caption: Experimental workflow for evaluating this compound's effect on antigen presentation.
Conclusion
The available evidence strongly suggests that this compound, through its dual inhibition of BET proteins and EP300, effectively enhances the antigen presentation machinery in pancreatic cancer cells. This is primarily achieved by upregulating the expression of MHC class I molecules. When compared to single-agent BET inhibitors like JQ1, the dual-targeting approach of this compound may offer a more robust and potent method for increasing tumor cell immunogenicity. Further head-to-head studies with other dual inhibitors are warranted to fully elucidate the comparative efficacy of these next-generation epigenetic modulators in cancer immunotherapy. The provided experimental protocols offer a framework for researchers to independently verify and expand upon these findings.
References
- 1. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Major Histocompatibility Complex Class I Molecule Expression by Pancreatic Cancer Cells Is Regulated by Activation and Inhibition of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The novel BET‐CBP/p300 dual inhibitor NEO2734 is active in SPOP mutant and wild‐type prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Biomarkers of Response to XP-524 Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual BET/EP300 inhibitor, XP-524, with other relevant therapeutic alternatives for pancreatic ductal adenocarcinoma (PDAC). The information presented is based on preclinical data and is intended to inform research and development efforts in evaluating biomarkers of response to this novel therapeutic agent.
Introduction to this compound
This compound is a novel small molecule inhibitor that dually targets the Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4, and the histone acetyltransferases p300/CBP. This dual-inhibition mechanism is designed to overcome the limited efficacy observed with single-agent BET inhibitors in clinical trials for PDAC. The primary mechanism of action of this compound involves the epigenetic silencing of the oncogenic KRAS signaling pathway, a key driver in the majority of pancreatic cancers. Furthermore, this compound has been shown to remodel the tumor microenvironment, enhancing the infiltration and activity of cytotoxic T lymphocytes, thereby potentiating the effects of immune checkpoint inhibitors.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to the benchmark BET inhibitor JQ-1 and the p300/CBP inhibitor SGC-CBP30.
Table 1: In Vitro Efficacy of this compound and Comparator Compounds in Pancreatic Cancer Cell Lines
| Compound/Combination | Cell Line | IC50 (μM) | Notes |
| This compound | Panc1 | ~0.5 | Superior potency compared to JQ-1 alone. |
| JQ-1 | Panc1 | >10 | Modest single-agent activity. |
| JQ-1 + SGC-CBP30 | Panc1 | ~1 | Combination mimics the effect of this compound. |
| SGC-CBP30 | Panc1 | >10 | Minimal single-agent activity. |
Data extracted from Principe et al., 2022.
Table 2: In Vivo Efficacy of this compound in a KPC Mouse Model of Pancreatic Cancer
| Treatment Group | Median Survival (days) | Key Observations |
| Vehicle Control | 45 | - |
| This compound | 78 | Significant survival benefit as a monotherapy. |
| anti-PD-1 | 50 | Minimal single-agent efficacy. |
| This compound + anti-PD-1 | 110 | Synergistic effect leading to prolonged survival. |
Data represents a summary of findings from Principe et al., 2022.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in Pancreatic Cancer
Caption: this compound signaling pathway in pancreatic cancer.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate pancreatic cancer cells (e.g., Panc1, MiaPaCa2) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound, JQ-1, SGC-CBP30, or combinations for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis
-
Cell Lysis: Treat cells with the indicated compounds for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal
Safety Operating Guide
Standard Operating Procedure: XP-524 Disposal
For inquiries, contact Environmental Health & Safety (EHS) at your institution.
This document provides detailed procedures for the safe and compliant disposal of the experimental compound XP-524 and associated contaminated materials. Personnel must be trained on this SOP and the accompanying Safety Data Sheet (SDS) before handling this compound.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure risk during all phases of this compound handling and disposal. The required PPE is outlined in the table below.
| PPE Item | Specification | Rationale |
| Gloves | Double chemotherapy-rated nitrile gloves | Provides maximum protection against potent cytotoxic compounds.[1] |
| Eye Protection | Chemical splash goggles or face shield | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, solid-front, back-closing gown | Prevents contamination of personal clothing. |
| Respiratory | N95 respirator or higher | Required when handling powdered this compound or creating aerosols. |
Waste Segregation and Containerization
Proper segregation of this compound waste is critical to ensure regulatory compliance and safe handling. Do not mix this compound waste with other laboratory waste streams.[1]
| Waste Type | Container | Labeling | Disposal Path |
| Unused/Expired this compound | Black RCRA hazardous waste container | "Hazardous Waste: this compound (Cytotoxic)" | EHS Pickup Request |
| Grossly Contaminated Solids | Black RCRA hazardous waste container | "Hazardous Waste: this compound Contaminated Debris" | EHS Pickup Request |
| Trace Contaminated Items | Yellow trace chemotherapy waste container | "Trace Chemotherapy Waste" | Regulated Medical Waste Program[1] |
| Contaminated Sharps | Red sharps container (puncture-proof) | "Sharps" and "Biohazard" symbols | EHS Pickup Request |
| Liquid Waste | Screw-top, leak-proof container (not over 80% full)[2] | "Hazardous Waste: Liquid this compound" | EHS Pickup Request |
| Rinsate from Glassware | Collect first rinse in a designated hazardous waste container[3] | "Hazardous Waste: this compound Rinsate" | EHS Pickup Request |
Disposal Procedures
Follow these step-by-step instructions for the disposal of different forms of this compound waste.
-
Ensure the original container is securely sealed.
-
Place the container into a larger, sealable plastic bag.
-
Affix a completed hazardous waste label.
-
Store in a designated hazardous waste accumulation area.
-
Submit a hazardous waste pickup request through your institution's EHS portal.
-
Gross Contamination: Items such as visibly contaminated spill pads, pipette tips, and culture plates must be disposed of as hazardous chemical waste in a designated black RCRA container.
-
Trace Contamination: Items with only incidental contact, such as used gloves and disposable lab coats, should be placed in a yellow trace chemotherapy waste container for disposal through the regulated medical waste program.
-
Syringes containing any residual amount of this compound must be disposed of in a black bulk waste container, not a standard red sharps container.
-
Do not recap, bend, or break needles.
-
Place all sharps directly into a designated, puncture-proof red sharps container.
-
Seal the container when it is no more than three-quarters full.
-
Request a pickup from EHS.
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, properly labeled, and sealed waste container.
-
Do not fill liquid waste containers beyond 80% capacity to prevent spills.
-
Store liquid waste in secondary containment.
-
Never dispose of this compound solutions down the drain.
Spill Management Protocol
In the event of an this compound spill, follow these immediate steps:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
PPE: Don the appropriate PPE as listed in Section 1.0.
-
Containment: Cover the spill with absorbent material, working from the outside in to prevent spreading.
-
Decontamination: Carefully clean the area with an appropriate disinfectant or cleaning agent, allowing for at least 20 minutes of contact time.
-
Disposal: All cleanup materials must be disposed of as hazardous waste in a black RCRA container.
-
Report: Report the spill to your supervisor and EHS immediately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound related waste.
Caption: Decision workflow for this compound waste segregation and disposal.
References
Personal protective equipment for handling XP-524
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, use, and disposal of XP-524. Given that this compound is a novel investigational compound, all personnel must adhere to these guidelines to ensure a safe laboratory environment and prevent exposure.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling this compound due to its unknown toxicological profile. The required level of PPE is determined by the specific handling procedure and the potential for exposure. The following table summarizes the recommended PPE for various tasks.
| Activity | Required PPE | Protection Level |
| Low-Concentration Solution Handling (<1mM) | - Standard lab coat- Nitrile gloves (double-gloving recommended)- ANSI Z87.1-rated safety glasses with side shields | Level D |
| High-Concentration Solution Handling (>1mM) & Weighing Powder | - Chemical-resistant disposable gown- Double nitrile gloves- Chemical splash goggles- Face shield | Level C |
| Aerosol-Generating Procedures (e.g., sonication, vortexing) | - Full-face or half-mask air-purifying respirator (APR) with appropriate cartridges- Chemical-resistant disposable gown- Double nitrile gloves- Chemical splash goggles | Level C |
| Spill Cleanup | - Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator (SAR)- Fully encapsulating chemical-protective suit- Outer and inner chemical-resistant gloves- Chemical-resistant steel-toed boots | Level A |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for a final determination on appropriate PPE levels.
Operational Plan: Handling and Storage
2.1. Engineering Controls:
-
All work with this compound powder or volatile solutions must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm).
-
For procedures with a high risk of aerosolization, a glove box or other containment enclosure is recommended.
2.2. Standard Handling Procedures:
-
Preparation: Before handling this compound, ensure the work area is clean and decontaminated. Cover the work surface with absorbent, plastic-backed paper.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: When weighing solid this compound, use a balance inside a chemical fume hood or a vented balance safety enclosure. Use anti-static weighing dishes.
-
Solubilization: Add solvent to the vial containing this compound slowly to avoid splashing. Cap the vial securely before vortexing or sonicating.
-
Post-Handling: After handling, wipe down the work area with an appropriate deactivating solution (see Section 3), followed by 70% ethanol. Remove and dispose of PPE as described in the disposal plan. Wash hands thoroughly with soap and water.
2.3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container. The label should include the compound name, concentration, date of preparation, and appropriate hazard warnings.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage, consult the manufacturer's specific recommendations, which may include refrigeration or freezing.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Aqueous and organic waste streams containing this compound should be collected in separate, clearly labeled, and sealed hazardous waste containers. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination: A 10% bleach solution followed by a thiosulfate solution rinse, or another validated decontamination procedure, should be used to clean surfaces and equipment.
Experimental Protocols
4.1. In Vitro Kinase Inhibition Assay
This protocol outlines a typical experiment to determine the inhibitory activity of this compound against a specific protein kinase.
Methodology:
-
Prepare a 10-point serial dilution of this compound in DMSO, starting from a 10 mM stock.
-
In a 96-well plate, add 1 µL of each this compound dilution. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add 20 µL of a solution containing the target kinase and its corresponding substrate to each well.
-
Incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding 20 µL of a solution containing ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP levels using a commercial luminescence-based kinase assay kit according to the manufacturer's instructions.
-
Read the luminescence signal on a compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Postulated Signaling Pathway
This compound is hypothesized to be an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
